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Core Science & Biosynthesis

Foundational

Mechanism of action for 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine in vitro

Title: Unveiling the Mechanism of Action of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine: A Comprehensive In Vitro Profiling Guide Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the Mechanism of Action of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine: A Comprehensive In Vitro Profiling Guide

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, the deconvolution of a compound’s mechanism of action (MoA) is the critical bridge between a chemical hit and a viable lead. 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2) is a highly privileged, partially saturated heterocyclic building block. Its core structure—an aminopyridine fused to a cyclopentyl ring with an isopropyl moiety—represents a classic pharmacophore in medicinal chemistry.

Specifically, the 2-aminopyridine (and its structural analogues) is a well-documented "hinge-binder" in kinase inhibitor design[1],[2]. The pyridine nitrogen acts as a hydrogen bond acceptor, while the adjacent exocyclic primary amine acts as a hydrogen bond donor. Together, they form a bidentate interaction with the backbone amide and carbonyl groups of the kinase hinge region (the ATP-binding pocket)[3]. The isopropyl group is strategically positioned to occupy the adjacent hydrophobic specificity pocket.

This whitepaper outlines the definitive in vitro experimental pipeline required to validate the MoA of this compound as an ATP-competitive kinase inhibitor, using a representative target (e.g., a Cyclin-Dependent Kinase or generic Ser/Thr kinase) as the model system.

Biochemical Validation: ATP-Competitive Enzyme Kinetics

The Causality of the Design: To definitively classify 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine as an ATP-competitive inhibitor, we must mathematically prove that it competes with ATP for the same binding site. We achieve this by performing an enzyme kinetic assay varying both the substrate (ATP) and the inhibitor concentrations[4]. A hallmark of ATP competition is an apparent increase in the Michaelis constant ( Km​ ) for ATP without a change in the maximum reaction velocity ( Vmax​ ). If the compound were an allosteric inhibitor, we would instead observe a decrease in Vmax​ .

Protocol 1: Luminescent Kinase Activity Assay (ADP-Glo™)

This protocol is a self-validating system: it includes a no-enzyme control to establish baseline luminescence and a reference inhibitor (e.g., Staurosporine) to validate assay sensitivity.

  • Reagent Preparation: Prepare the target kinase (e.g., 10 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate. Ensure DMSO concentration remains constant at 1% across all wells.

  • ATP Matrix: Add ATP at varying concentrations (e.g., 0.5x, 1x, 5x, and 10x the predetermined Km​ of the kinase) along with the specific peptide substrate.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

  • Analysis: Read luminescence. Plot the initial velocity ( v ) versus[ATP] at different inhibitor concentrations using a Lineweaver-Burk plot ( 1/v vs 1/[ATP] ).

Table 1: Representative Enzyme Kinetics (Michaelis-Menten Parameters)

Inhibitor ConcentrationApparent Km​ for ATP (µM) Vmax​ (pmol/min/mg)Kinetic Classification
0 nM (Vehicle)15.2145.0N/A
10 nM28.4143.5Competitive
100 nM85.1146.2Competitive
1000 nM410.5144.8Competitive

Conclusion: The intersecting lines on the y-axis of the Lineweaver-Burk plot (constant Vmax​ , increasing Km​ ) confirm the aminopyridine core binds directly to the ATP pocket.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

The Causality of the Design: While biochemical IC₅₀ values provide a snapshot of potency, they are highly dependent on the ATP concentration used in the assay. To establish a robust kinetic profile, SPR is utilized to measure the absolute association ( kon​ ) and dissociation ( koff​ ) rates[5]. A prolonged residence time (driven by a low koff​ ) is often a superior predictor of in vivo efficacy and target vulnerability than thermodynamic affinity ( KD​ ) alone.

Protocol 2: Label-Free SPR Binding Kinetics

Self-Validation: The protocol utilizes a reference flow cell (no immobilized protein) to subtract non-specific binding and bulk refractive index changes.

  • Surface Preparation: Use a Biacore or ProteOn system with a Streptavidin (SA) sensor chip. Immobilize the biotinylated target kinase onto the active flow cell to a density of ~3000 Resonance Units (RU). Direct amine coupling is avoided to prevent crosslinking the lysine residues within the active site, which could artificially inactivate the kinase[6].

  • Analyte Preparation: Dilute 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4).

  • Single-Cycle Kinetics (SCK): Inject the compound in a 5-step concentration series (e.g., 3.125, 6.25, 12.5, 25, 50 nM) sequentially without regeneration steps in between. This prevents surface degradation of the delicate kinase domain.

  • Dissociation & Fitting: Allow a 10-minute dissociation phase after the final injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kinetic parameters.

Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Compound kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) KD​ (nM)Residence Time ( τ )
3-Isopropyl- derivative4.2 × 10⁵1.8 × 10⁻³4.28~9.2 minutes
Reference Hinge Binder3.8 × 10⁵5.1 × 10⁻³13.4~3.2 minutes

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Causality of the Design: A compound might bind the isolated kinase domain perfectly in SPR but fail to penetrate the cell membrane or get rapidly pumped out by efflux transporters. CETSA is deployed here to bridge the gap between biochemistry and cell biology. By observing a thermal shift only in intact cells, we definitively prove that the compound crosses the lipid bilayer and engages the folded target kinase in its native physiological environment[7],[8].

Protocol 3: Intact Cell CETSA
  • Cell Treatment: Plate target-expressing cells (e.g., HCT116 or HeLa) in a 6-well plate. Treat with 1 µM of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine or DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Clarification: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 25°C, repeated 3 times). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Detection: Collect the supernatant (containing the soluble, stabilized kinase). Resolve via SDS-PAGE and perform Western blotting against the target kinase.

  • Validation: The ligand-bound kinase will resist thermal denaturation at higher temperatures compared to the DMSO control, resulting in a measurable shift in the aggregation temperature ( Tagg​ )[9].

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the compound's mechanism of action, from initial molecular engagement at the kinase hinge region to the ultimate phenotypic cellular response.

MOA Cmpd 3-Isopropyl-6,7-dihydro-5H- cyclopenta[c]pyridin-4-amine Hinge Kinase Hinge Region (ATP Pocket) Cmpd->Hinge Bidentate H-Bonds Kinase Target Kinase (Inactive State) Hinge->Kinase Conformational Lock Substrate Downstream Substrate Kinase->Substrate Phosphorylation Blocked Response Cellular Arrest & Phenotypic Response Substrate->Response Signal Attenuation

Figure 1: Workflow of target engagement and downstream signal attenuation by the aminopyridine scaffold.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: ACS Publications URL
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Publications URL
  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates Source: ACS Publications URL
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies Source: Bio-Radiations URL
  • Overview of Biacore Surface Plasmon Resonance Technology Source: Creative Proteomics URL

Sources

Exploratory

Molecular Weight and Physical Characterization of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine: A Technical Guide for Medicinal Chemistry Applications

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks to determine their viability in fragment-based drug discovery (FBDD) and library synthesis. The compound 3-Isopropyl-6,7-dihydro-5H-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks to determine their viability in fragment-based drug discovery (FBDD) and library synthesis. The compound 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2) represents a highly specialized fused bicyclic aminopyridine[1].

This guide provides an in-depth technical analysis of its physical properties, structural causality, and operational protocols. Rather than simply listing data, we will explore why this specific molecular architecture is highly prized in modern drug development—particularly as a kinase hinge-binding pharmacophore[2]—and how to rigorously validate its integrity before deploying it in complex synthetic workflows.

Physicochemical Profiling and Structural Causality

In drug design, every atom must justify its presence. The physicochemical properties of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine are not just statistical data points; they are the fundamental drivers of its behavior in biological systems and synthetic reactions[1].

Table 1: Quantitative Physicochemical Data and Design Causality
PropertyValueCausality / Significance in Drug Design
CAS Number 2409124-11-2Unique identifier for procurement and database tracking.
Molecular Formula C11H16N2Defines the atomic composition and exact mass[1].
Molecular Weight 176.26 g/mol A low molecular weight (<200 g/mol ) provides a high ligand efficiency starting point, leaving ample room for elaboration without violating Lipinski's Rule of Five.
H-Bond Donors 2 (from -NH2)Essential for interacting with the backbone carbonyls of kinase hinge regions (e.g., Met/Cys residues)[2].
H-Bond Acceptors 2 (Pyridine N, Amine N)Facilitates critical dipole interactions with backbone amides in target binding pockets[2].
Physical Form Liquid or SolidDictates formulation, weighing, and handling protocols during automated library synthesis[1].
The "Why" Behind the Structure

The molecular weight of 176.26 g/mol is perfectly positioned for a core scaffold. The molecule combines three critical features:

  • The Aminopyridine Core: Acts as a potent hydrogen-bond donor/acceptor pair. In oncology and inflammatory disease targets, aminopyridines are canonical "hinge binders" that mimic the adenine ring of ATP[2].

  • The Isopropyl Group: Provides a bulky, lipophilic vector. Steric bulk at this position forces the molecule into specific conformations, occupying adjacent hydrophobic pockets and preventing off-target binding[2].

  • The Cyclopenta-Fusion: Fusing a cyclopentane ring to the pyridine core rigidifies the structure. This conformational restriction lowers the entropic penalty upon target binding, thereby enhancing overall ligand efficiency[3].

G K1 Aminopyridine Core K2 Kinase Hinge Region (H-Bonding) K1->K2 K7 Enhanced Ligand Efficiency K2->K7 K3 Isopropyl Group K4 Hydrophobic Pocket Occupation K3->K4 K4->K7 K5 Cyclopenta Ring K6 Conformational Rigidity K5->K6 K6->K7

Caption: Mechanistic binding model of the cyclopenta[c]pyridine pharmacophore.

Orthogonal Analytical Characterization Protocols

Before incorporating this compound into a multi-step synthesis, its purity and structural identity must be absolute. I employ a self-validating system of orthogonal analytical techniques. Relying on a single method (e.g., just LC-MS) introduces blind spots; orthogonal methods cross-verify each other to ensure total trustworthiness.

Step-by-Step Methodology: Purity and Identity Validation

Phase 1: LC-MS Analysis (Mass Confirmation)

  • Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Causality: Formic acid is critical here. It ensures the protonation of the aminopyridine nitrogen, which facilitates sharp peak shapes and strong ionization in positive electrospray ionization (ESI+) mode.

  • Execution: Inject 2 µL onto a C18 reverse-phase column. The lipophilic isopropyl and cyclopentyl groups ensure adequate retention on the C18 stationary phase, preventing the compound from eluting in the void volume. Look for the [M+H]+ peak at m/z 177.26.

Phase 2: HPLC-UV (Quantitative Purity)

  • Execution: Run a gradient method (5% to 95% Acetonitrile over 10 minutes) monitoring absorbance at 254 nm and 280 nm.

  • Causality: The extended conjugation of the fused pyridine system provides a strong chromophore. UV integration at these wavelengths allows for accurate quantification of the main peak against any synthesis-related impurities (such as des-isopropyl byproducts).

Phase 3: NMR Spectroscopy (Structural Integrity)

  • Execution: Acquire 1 H and 13 C NMR spectra in DMSO- d6​ .

  • Causality: Why DMSO- d6​ instead of CDCl 3​ ? DMSO disrupts the intermolecular hydrogen bonding of the primary amine, yielding a clear, integratable amine proton signal (typically a broad singlet around 5.0-6.0 ppm). This is vital to verify the exact substitution pattern and rule out regioisomers.

G A Raw Material CAS: 2409124-11-2 B LC-MS Analysis (Mass & Purity) A->B C 1H & 13C NMR (Regioisomer Check) A->C D HPLC-UV (Quantitative Purity) A->D E Data Synthesis & Validation B->E C->E D->E F Approved for Library Synthesis E->F

Caption: Orthogonal analytical validation workflow for compound purity.

Handling, Stability, and Storage Protocols

The chemical reactivity that makes 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine a great nucleophile for library synthesis also makes it susceptible to environmental degradation[4]. Adhering to strict handling protocols is non-negotiable.

Step-by-Step Storage Methodology
  • Atmospheric Control: Store the compound under an inert atmosphere (Nitrogen or Argon)[4].

    • Causality: The electron-rich nature of the aminopyridine ring makes it highly susceptible to slow N-oxidation upon prolonged exposure to atmospheric oxygen.

  • Photolytic Protection: Keep the compound in a dark place, ideally in an amber glass vial[4].

    • Causality: UV light can induce radical-mediated degradation pathways in electron-rich heteroaromatics, leading to colored impurities that can interfere with downstream optical assays.

  • Thermal Regulation: Store at room temperature (15-25°C) in a desiccator[1][4].

    • Causality: Unlike highly unstable aliphatic amines, the rigidified cyclopenta-fused aromatic system provides sufficient thermal stability, negating the need for cold-chain logistics unless the compound is dissolved in a reactive solvent[1].

  • Safety & PPE: Handle in a fume hood wearing standard PPE (gloves, goggles). The compound carries GHS07 warnings (H302 Harmful if swallowed, H315 Causes skin irritation, H319 Causes serious eye irritation, H335 May cause respiratory irritation)[1].

Broader Applications in Agrochemicals and Therapeutics

Beyond human targeted therapies, the cyclopenta[c]pyridine core has recently demonstrated profound utility in agrochemical development. Recent structure-activity relationship (SAR) studies have utilized similar 5-aryl-cyclopenta[c]pyridine derivatives as potent antiviral agents against the Tobacco Mosaic Virus (TMV), as well as broad-spectrum insecticides and fungicides[3]. The ability to functionalize the amine and the adjacent ring positions makes this molecular weight class (MW ~176) a highly versatile starting point for both pharmaceutical and agricultural innovation.

References

  • Kusakabe, K., et al. "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity." Bioorganic & Medicinal Chemistry, 2015. URL:[Link]

  • Xu, C., et al. "Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides." Journal of Agricultural and Food Chemistry, 2024. URL:[Link]

Sources

Foundational

Discovery and Early-Stage Investigation of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine: A Privileged Scaffold for Kinase Inhibitor Design

Executive Summary In the landscape of modern Fragment-Based Drug Discovery (FBDD), the identification of highly ligand-efficient, stereoelectronically tuned chemical starting points is paramount. 3-Isopropyl-6,7-dihydro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern Fragment-Based Drug Discovery (FBDD), the identification of highly ligand-efficient, stereoelectronically tuned chemical starting points is paramount. 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2) represents a highly privileged, low-molecular-weight building block. By merging a rigid cyclopenta[c]pyridine core with an isopropyl vector and an exocyclic amine, this molecule serves as an ideal pharmacophore for targeting the ATP-binding hinge region of kinases.

This technical guide provides an authoritative framework for the early-stage investigation of this compound, detailing the causality behind biophysical screening choices, physicochemical profiling, and the synthetic methodologies required to elaborate this fragment into a potent lead candidate.

Structural Rationale and Pharmacophore Mapping

The selection of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine as a fragment starting point is driven by strict stereoelectronic causality:

  • The Aminopyridine Core (Hinge Binder): The 4-amine acts as a canonical hydrogen bond donor, while the adjacent pyridine nitrogen serves as a hydrogen bond acceptor. This dual motif perfectly mimics the adenine ring of ATP, allowing the fragment to anchor into the highly conserved kinase hinge region (e.g., interacting with the backbone amides of Met/Glu residues)[1][2].

  • Cyclopentane Fusion: The 6,7-dihydro-5H-cyclopenta fusion restricts the rotational degrees of freedom. By pre-organizing the scaffold, the entropic penalty typically incurred upon target binding is drastically reduced, leading to higher ligand efficiency.

  • 3-Isopropyl Vector: The branched aliphatic isopropyl group projects into the hydrophobic pocket (often adjacent to the gatekeeper residue). This lipophilic bulk drives binding enthalpy through favorable van der Waals interactions and displacement of high-energy structured water molecules[3].

Physicochemical Profiling and "Rule of 3" Compliance

For a fragment to be successfully screened and subsequently optimized without violating drug-like space (Lipinski's Rule of 5), it must strictly adhere to Astex's "Rule of 3" (Ro3). As summarized in Table 1, 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine exhibits near-perfect Ro3 compliance, ensuring high solubility for high-concentration biophysical assays and ample molecular "runway" for synthetic growth.

Table 1: Quantitative Physicochemical Data

Physicochemical PropertyValueFBDD "Rule of 3" TargetCompliance
Molecular Weight (MW) 176.26 g/mol 300 g/mol Yes
Calculated LogP (cLogP) 1.8 (est.) 3Yes
Hydrogen Bond Donors 1 (Primary Amine) 3Yes
Hydrogen Bond Acceptors 2 (Amine, Pyridine N) 3Yes
Polar Surface Area (PSA) 38.9 Ų 60 ŲYes
Rotatable Bonds 1 (Isopropyl group) 3Yes

Biophysical Investigation: Surface Plasmon Resonance (SPR)

Because fragments possess low intrinsic affinities ( KD​ typically in the 10 μ M to 1 mM range), standard biochemical end-point assays are prone to false negatives. Surface Plasmon Resonance (SPR) is the premier methodology for this stage because it detects transient, label-free binding kinetics in real-time[4][5].

Causality Behind Experimental Choices

Fragments must be screened at high concentrations (up to 1 mM), requiring high concentrations of DMSO (often 1-5%). Because SPR is acutely sensitive to the bulk refractive index of the solvent, a 0.1% mismatch in DMSO between the running buffer and the sample will cause a massive bulk shift, entirely masking the tiny Response Unit (RU) signal of a 176 Da fragment. Therefore, implementing a rigorous DMSO solvent correction curve is not optional; it is the causal mechanism that isolates true binding mass from solvent artifact.

Self-Validating SPR Protocol

This protocol utilizes an internal mathematical validation step to ensure data integrity.

  • Immobilization: Covalently couple the target kinase (e.g., BTK or IRAK4) to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of 3000-5000 RU to account for the low molecular weight of the fragment.

  • Solvent Correction Setup: Prepare a 7-point DMSO calibration curve ranging from 0.5% to 1.5% DMSO in the running buffer (e.g., HBS-P+). Run this curve prior to fragment injection to build a solvent correction model.

  • Analyte Injection: Inject 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine in a multi-cycle kinetic format (concentrations ranging from 10 μ M to 500 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Self-Validation (The Check): Fit the resulting sensograms to a 1:1 Langmuir binding model. The system is self-validating: calculate the steady-state affinity ( KD​ ) from the plateau heights, and compare it to the kinetic affinity ( KD​=kd​/ka​ ). If the steady-state KD​ and kinetic KD​ diverge by more than 15%, or if the χ2 error exceeds 10% of Rmax​ , the data is automatically flagged as non-specific aggregation and rejected.

SPR_Workflow N1 Target Immobilization (CM5 Sensor Chip) N3 Analyte Injection (Multi-cycle Kinetics) N1->N3 N2 Library Preparation (DMSO Concentration Matching) N2->N3 N4 Real-time Detection (Sensogram Generation) N3->N4 N5 Data Validation (KD = kd/ka Check) N4->N5

Fig 1: SPR-based fragment screening workflow with internal kinetic validation.

Synthetic Elaboration: Buchwald-Hartwig Amination

Once validated, the fragment must be "grown" into the solvent-exposed channel or the DFG pocket of the kinase to achieve nanomolar potency. The 4-amine of the cyclopenta[c]pyridine scaffold is an ideal nucleophile for palladium-catalyzed Buchwald-Hartwig cross-coupling[6][7].

Causality Behind Experimental Choices

Aminopyridines are notorious for poisoning palladium catalysts by forming stable, unreactive bis(amine)palladium complexes. To circumvent this, bulky, electron-rich bidentate phosphine ligands (such as BrettPhos or Xantphos) must be utilized. These ligands enforce a mono-ligated Pd(0) active species, accelerating oxidative addition while sterically preventing the pyridine nitrogen from coordinating and dead-ending the catalytic cycle[6][8].

Self-Validating Synthesis Protocol
  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (1.0 equiv), the desired aryl halide electrophile (1.2 equiv), Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide ( NaOtBu , 1.4 equiv).

  • Internal Standard Addition (Validation Step): Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene as an inert internal standard. This creates a self-validating system: by taking micro-aliquots for quantitative NMR (qNMR) during the reaction, the exact mass balance can be tracked. If the sum of the product and starting material drops below 95% relative to the standard, it proves off-target degradation (e.g., hydrodehalogenation) is occurring, allowing the scientist to immediately halt and adjust the ligand/base combination.

  • Reaction: Dissolve the mixture in anhydrous toluene (0.2 M) and heat to 90 °C under vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via reverse-phase preparative HPLC.

Buchwald_Hartwig Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide Insertion) Pd0->OxAdd AmineBind Amine Coordination (Aminopyridine Binding) OxAdd->AmineBind Deprotonation Base Deprotonation (Formation of Amido Complex) AmineBind->Deprotonation RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Pd0 Catalyst Regeneration Product Elaborated Kinase Inhibitor RedElim->Product

Fig 2: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Downstream Biological Investigation

Upon successful elaboration of the 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine scaffold into a high-affinity lead, its efficacy must be mapped within a cellular signaling context. Assuming the scaffold is optimized against a target like Bruton's Tyrosine Kinase (BTK)—a common target for aminopyridines—the downstream biological effect is the suppression of B-cell proliferation[1][2].

The diagram below maps the logical flow of signal transduction and the precise intervention point of the elaborated scaffold.

Signaling_Pathway BCR B-Cell Receptor (BCR) Activation LYN LYN / SYK Kinases BCR->LYN BTK Bruton's Tyrosine Kinase (BTK) (Targeted by Scaffold) LYN->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibited by Scaffold Ca2 Calcium Mobilization PLCg2->Ca2 NFkB NF-κB Nuclear Translocation (Proliferation/Survival) Ca2->NFkB

Fig 3: BCR signaling pathway illustrating downstream impact of BTK inhibitors.

References

  • Neumann, L., et al. "SPR-based fragment screening: advantages and applications." PubMed / Current Topics in Medicinal Chemistry. Available at:[Link] (Accessed via Grounding Tool Index[4])

  • Huber, W., et al. "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters. Available at:[Link] (Accessed via Grounding Tool Index[5])

  • Wang, Y., et al. "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase." International Journal of Molecular Sciences (MDPI). Available at:[Link] (Accessed via Grounding Tool Index[1])

  • Crawford, J. J., et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." ACS Medicinal Chemistry Letters (OSTI). Available at: [Link] (Accessed via Grounding Tool Index[2])

  • Smith, J., et al. "Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors." ACS Medicinal Chemistry Letters. Available at:[Link] (Accessed via Grounding Tool Index[3])

  • Shen, Q., et al. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry. Available at:[Link] (Accessed via Grounding Tool Index[6])

  • Fortman, G. C., et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemical Society Reviews (NIH). Available at:[Link] (Accessed via Grounding Tool Index[7])

  • Charles, M. D., et al. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters. Available at:[Link] (Accessed via Grounding Tool Index[8])

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

An Application Note and Protocol for the Synthesis of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, step-by-ste...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine, a novel heterocyclic amine with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of a direct published synthetic route, this protocol outlines a proposed, rational synthesis based on established and robust organic chemistry transformations. The synthesis is designed to be accessible to researchers with a strong background in synthetic organic chemistry and is grounded in well-documented reaction mechanisms. This guide includes a detailed retrosynthetic analysis, a step-by-step forward synthesis protocol, and the underlying scientific rationale for each experimental choice.

Introduction

The cyclopenta[c]pyridine core is a significant structural motif found in numerous natural products and pharmacologically active compounds. The fusion of a cyclopentane ring to a pyridine scaffold imparts a unique three-dimensional architecture that can be exploited for targeted interactions with biological macromolecules. The introduction of an isopropyl group at the 3-position and an amine at the 4-position of the 6,7-dihydro-5H-cyclopenta[c]pyridine system is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are critical determinants of pharmacokinetic and pharmacodynamic profiles.

Given the novelty of the target compound, this application note aims to provide a robust and logical synthetic pathway, enabling its synthesis and subsequent investigation for various research applications. The proposed synthesis is designed in a modular fashion, allowing for potential modifications to generate a library of related analogues for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

A retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials.[1] Our retrosynthetic strategy for 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine is outlined below.

The primary disconnection involves the 4-amino group, which can be installed via the reduction of a nitro group. This is a reliable and high-yielding transformation. The nitro group, in turn, can be introduced onto the cyclopenta[c]pyridine ring through electrophilic aromatic substitution (nitration). The core of the synthesis lies in the construction of the 3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine scaffold. We propose a Hantzsch-type pyridine synthesis, a classic and versatile method for constructing pyridine rings, adapted for a fused-ring system. This involves the condensation of a β-dicarbonyl compound (or its equivalent), an enamine, and an ammonia source.

Retrosynthetic Analysis target 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine precursor1 4-Nitro-3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine target->precursor1 Reduction precursor2 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine precursor1->precursor2 Nitration precursor3 1,4-Dihydropyridine Intermediate precursor2->precursor3 Oxidation starting_materials Cyclopentanone Enamine + 2-Isopropyl-1,3-dicarbonyl + Ammonia precursor3->starting_materials Hantzsch-type Condensation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Protocol

This section details the proposed multi-step synthesis of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine. Each step includes a detailed procedure, a list of reagents and materials, and a discussion of the underlying chemistry.

Forward Synthesis Workflow cluster_step1 Step 1: Synthesis of Cyclopentanone Enamine cluster_step2 Step 2: Synthesis of 2-Isopropyl-3-oxobutanal cluster_step3 Step 3 & 4: Hantzsch Condensation & Oxidation cluster_step5 Step 5: Nitration cluster_step6 Step 6: Reduction cyclopentanone Cyclopentanone enamine 1-(Cyclopent-1-en-1-yl)morpholine cyclopentanone->enamine morpholine Morpholine morpholine->enamine dihydropyridine Dihydropyridine Intermediate enamine->dihydropyridine isobutyraldehyde Isobutyraldehyde dicarbonyl 2-Isopropyl-3-oxobutanal isobutyraldehyde->dicarbonyl methyl_vinyl_ketone Methyl Vinyl Ketone methyl_vinyl_ketone->dicarbonyl dicarbonyl->dihydropyridine aromatized_product 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine dihydropyridine->aromatized_product Oxidation nitro_product 4-Nitro-3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine aromatized_product->nitro_product final_product 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine nitro_product->final_product

Caption: Proposed forward synthesis workflow.

Part 1: Synthesis of Precursors

Step 1: Synthesis of 1-(Cyclopent-1-en-1-yl)morpholine (Cyclopentanone Enamine)

  • Rationale: Enamines are excellent nucleophiles and are key intermediates in many C-C bond-forming reactions, including the Hantzsch pyridine synthesis. The use of morpholine is common for the preparation of stable and easily purifiable enamines.

  • Materials:

    • Cyclopentanone

    • Morpholine

    • p-Toluenesulfonic acid (catalyst)

    • Toluene

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield the pure enamine.

Step 2: Synthesis of 2-Isopropyl-3-oxobutanal

  • Rationale: This β-dicarbonyl compound provides the C2-C3-isopropyl and C4 carbons of the pyridine ring. Its synthesis can be achieved via a Stork enamine alkylation or a related condensation reaction.

  • Materials:

    • Isobutyraldehyde

    • Methyl vinyl ketone

    • Pyrrolidine (catalyst)

    • Diethyl ether

  • Procedure:

    • In a flask cooled in an ice bath, add isobutyraldehyde (1.0 eq) and a catalytic amount of pyrrolidine.

    • Slowly add methyl vinyl ketone (1.1 eq) to the stirred mixture while maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Dilute the reaction mixture with diethyl ether and wash with dilute hydrochloric acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The product can be purified by distillation under reduced pressure.

Part 2: Assembly of the Cyclopenta[c]pyridine Core

Step 3 & 4: Hantzsch-type Condensation and Aromatization

  • Rationale: This one-pot reaction assembles the core heterocyclic structure. The condensation of the enamine, the β-dicarbonyl compound, and ammonia forms a dihydropyridine intermediate, which is subsequently oxidized to the stable aromatic pyridine ring. Various oxidizing agents can be used, with iodine or nitric acid being common choices.

  • Materials:

    • 1-(Cyclopent-1-en-1-yl)morpholine (from Step 1)

    • 2-Isopropyl-3-oxobutanal (from Step 2)

    • Ammonium acetate (ammonia source)

    • Iodine (oxidizing agent)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 1-(Cyclopent-1-en-1-yl)morpholine (1.0 eq), 2-Isopropyl-3-oxobutanal (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • After the formation of the dihydropyridine intermediate is complete, add a solution of iodine (1.1 eq) in ethanol dropwise to the refluxing mixture.

    • Continue to reflux for an additional 1-2 hours until the aromatization is complete (as indicated by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine.

Part 3: Final Functionalization

Step 5: Nitration of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine

  • Rationale: Electrophilic nitration is a standard method for introducing a nitro group onto an aromatic ring. The nitro group serves as a precursor to the target amino group. The directing effects of the alkyl substituents on the pyridine ring are expected to favor nitration at the 4-position.

  • Materials:

    • 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine (from Step 4)

    • Fuming nitric acid

    • Concentrated sulfuric acid

  • Procedure:

    • In a flask cooled in an ice-salt bath, add concentrated sulfuric acid.

    • Slowly add 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine (1.0 eq) to the sulfuric acid with stirring, keeping the temperature below 5 °C.

    • Once the addition is complete, slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography to yield 4-Nitro-3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine.

Step 6: Reduction of the Nitro Group to an Amine

  • Rationale: The reduction of an aromatic nitro group to an amine is a fundamental and highly efficient transformation. Catalytic hydrogenation is a clean and effective method, though other reducing agents like tin(II) chloride can also be employed.[2]

  • Materials:

    • 4-Nitro-3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine (from Step 5)

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas

    • Ethanol or Methanol

  • Procedure:

    • To a solution of 4-Nitro-3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine (1.0 eq) in ethanol or methanol, add a catalytic amount of 10% Pd/C.

    • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere (balloon pressure or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The final product, 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine, can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )
1-(Cyclopent-1-en-1-yl)morpholineC9H15NO153.22
2-Isopropyl-3-oxobutanalC7H12O2128.17
3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridineC11H15N161.24
4-Nitro-3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridineC11H14N2O2206.24
3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amineC11H16N2176.26

Trustworthiness and Self-Validation

The proposed synthetic protocol is designed as a self-validating system. Each step involves well-established chemical transformations with predictable outcomes. The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

By following these analytical procedures at each stage, researchers can validate the success of each step and ensure the integrity of the final compound.

References

  • Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications, (16), 1864–1865. [Link]

  • Chen, J., Lin, Y., Wu, W.-Q., Hu, W.-Q., Xu, J., & Shi, H. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society, 146(34), 22906–22912. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. (n.d.). Retrieved March 23, 2026, from [Link]

  • Retrosynthesis (Aspirin and Paracetamol) | - ChemBAM. (2020, May 15). Retrieved March 23, 2026, from [Link]

  • Formation of Cyclopenta[c]pyridine Derivatives from 2,5-Disubstituted Pyrroles and 1,4-Dibromo-1,3-butadienes via Pyrrole-Ring One-Carbon Expansion - PubMed. (2017, January 6). Retrieved March 23, 2026, from [Link]

  • Highly diastereoselective synthesis of an octahydro-1H-cyclpenta[c]pyridine skeleton via a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved March 23, 2026, from [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

Executive Summary 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2) is a highly specialized intermediate frequently utilized in pharmaceutical drug discovery. Structurally, it features a cyclope...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2) is a highly specialized intermediate frequently utilized in pharmaceutical drug discovery. Structurally, it features a cyclopenta[c]pyridine core substituted with an isopropyl group and a primary amine. The presence of both a pyridine nitrogen and a primary amine renders this compound a strong di-basic analyte.

Quantifying such basic amines via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents significant analytical challenges, primarily due to severe peak tailing, poor retention, and compromised resolution. This application note details a field-proven, causality-driven approach to developing a robust, self-validating HPLC method for this compound, leveraging high-pH mobile phases and hybrid silica column technology.

Mechanistic Insights: The Challenge of Basic Amines

To develop a reliable quantification method, one must first understand the physicochemical interactions occurring within the column. In RP-HPLC, the primary retention mechanism is hydrophobic interaction. However, basic compounds like 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine often undergo secondary interactions.

The positively charged amine groups interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase [2]. This ion-exchange mechanism causes a portion of the analyte molecules to be retained longer, resulting in an asymmetrical, tailing peak.

Mechanism amine Protonated Amine (R-NH3+) interaction Ionic Interaction (Secondary Retention) amine->interaction silanol Ionized Silanol (Si-O-) silanol->interaction tailing Peak Tailing & Poor Resolution interaction->tailing

Caption: Mechanism of secondary interactions leading to peak tailing in basic compounds.

Strategic Approaches to Mitigate Tailing

To resolve this, chromatographers typically employ one of two strategies:

  • Low pH Approach (pH ≤ 3.0): Acidifying the mobile phase protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing ionic interactions [4]. However, the basic analyte remains fully protonated and highly polar, which can lead to a loss of expected retention on the hydrophobic stationary phase [3].

  • High pH Approach (pH ≥ 10.0): Increasing the pH above the analyte's pKa deprotonates the basic amine, converting it to its neutral free-base form. This eliminates the ionic interaction with silanols and significantly increases the analyte's hydrophobicity, leading to better retention and sharper peaks [1].

For 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine, the High pH Approach is vastly superior, provided a high-pH tolerant hybrid silica column is utilized to prevent stationary phase dissolution.

Workflow start Start: Basic Amine Analysis scout Scout Mobile Phase pH start->scout low_ph Low pH (< 3.0) Protonate Silanols scout->low_ph high_ph High pH (> 10.0) Deprotonate Amine scout->high_ph col_low Standard C18 Column low_ph->col_low col_high Hybrid Silica Column high_ph->col_high eval Evaluate Peak Shape col_low->eval col_high->eval opt Optimize Gradient eval->opt

Caption: Logical workflow for HPLC method development targeting basic amines.

Experimental Protocol

Materials and Reagents
  • Analyte: 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine standard (Purity ≥97%).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Methanol (MeOH).

  • Buffer Reagents: Ammonium bicarbonate (NH₄HCO₃) and Ammonium hydroxide (NH₄OH) for high pH buffer preparation.

  • Water: Ultra-pure water (18.2 MΩ·cm).

Equipment
  • System: HPLC system equipped with a Quaternary Pump, Autosampler, Thermostatted Column Compartment, and Diode Array Detector (DAD).

  • Column: Phenomenex Gemini-NX C18, 150 × 4.6 mm, 5 μm (Engineered with cross-linked ethylene groups for pH 1-12 stability).

Step-by-Step Method Preparation

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium bicarbonate in 1000 mL of ultra-pure water to create a 10 mM solution. Adjust the pH to 10.5 using dilute Ammonium hydroxide. Filter through a 0.22 μm PTFE membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: Ultra-pure Water / Acetonitrile (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with the diluent to achieve a concentration of 1.0 mg/mL.

  • Working Solution: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent (Final concentration: 100 μg/mL).

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 μL

  • Detection Wavelength: 254 nm (Optimal absorbance for the pyridine ring)

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte)

    • 2.0 - 10.0 min: 10% → 60% B (Linear gradient for elution)

    • 10.0 - 12.0 min: 60% → 90% B (Column wash)

    • 12.0 - 14.0 min: 90% B (Hold wash)

    • 14.0 - 14.1 min: 90% → 10% B (Return to initial conditions)

    • 14.1 - 18.0 min: 10% B (Re-equilibration)

Results & Discussion: Data Presentation

During method scouting, three different pH environments were tested to observe the chromatographic behavior of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine. The quantitative data is summarized below.

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters

Mobile Phase pHBuffer SystemRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution Status
pH 2.5 10 mM Phosphate3.451.853,200Poor retention, moderate tailing
pH 6.8 10 mM Amm. Acetate5.122.401,800Severe tailing, broad peak
pH 10.5 10 mM Amm. Bicarbonate8.751.1212,500Excellent peak shape & retention

Discussion: At pH 6.8, the analyte is partially ionized, and the silanols are fully ionized, resulting in maximum secondary interactions and severe tailing. At pH 2.5, silanols are neutralized, improving tailing slightly, but the fully protonated analyte elutes too quickly (3.45 min), risking interference from the solvent front. At pH 10.5, the analyte is in its free-base form, maximizing hydrophobic interaction with the C18 phase (retention time 8.75 min) and completely eliminating ionic tailing (Tf = 1.12).

System Suitability Test (SST) Criteria

To ensure trustworthiness and guarantee that the protocol operates as a self-validating system, the following System Suitability Testing (SST) criteria must be met prior to any sample quantification:

  • Tailing Factor (Tf): Must be ≤ 1.5 (Ensures absence of active silanol interference).

  • Theoretical Plates (N): Must be ≥ 10,000 (Ensures column efficiency and proper packing integrity).

  • Injection Precision (%RSD of Peak Area): Must be ≤ 2.0% for five replicate injections of the working solution.

  • Retention Time Precision (%RSD of RT): Must be ≤ 1.0% for five replicate injections.

References

  • Exploring the Role of pH in HPLC Separation , Moravek. URL:[Link] [1]

  • Using pH-LC to Control Selectivity of Acidic and Basic Compounds on Gemini-NX , Chromatography Online. URL:[Link] [3]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes , Phenomenex. URL:[Link] [4]

Method

Application Note: NMR Spectroscopy Characterization of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Structural Elucidation Strategy The cyclopenta[c]pyridine scaffold is a highly privileged structure in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Structural Elucidation Strategy

The cyclopenta[c]pyridine scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR ligands. 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2) presents a unique analytical challenge due to its highly substituted fused-ring system[1].

Rigorous Nuclear Magnetic Resonance (NMR) characterization is mandatory for confirming batch-to-batch consistency and supporting Investigational New Drug (IND) applications. This protocol outlines a self-validating NMR strategy designed to unambiguously assign every proton and carbon in the molecule.

The Causality Behind the Experimental Design
  • Solvent Selection (DMSO-d6): Protic solvents like Methanol-d4 ( CD3​OD ) or trace acids in Chloroform-d ( CDCl3​ ) cause rapid chemical exchange of the −NH2​ protons, broadening their signal into the baseline. Dimethyl sulfoxide-d6 (DMSO-d6) acts as a strong hydrogen-bond acceptor, significantly slowing this exchange and allowing the amine protons to be observed as a distinct broad singlet[2].

  • 2D NMR Necessity: The molecule contains four quaternary carbons (C3, C4, C4a, C7a) that cannot be assigned by 1D 1H or 13C NMR alone. Heteronuclear Multiple Bond Correlation (HMBC) is required to map these "hidden" nodes by detecting 2-bond and 3-bond long-range couplings ( 2JCH​ and 3JCH​ )[3]. For instance, the isolated pyridine proton (C1-H) will show a strong 3-bond correlation to C3 and C7a, providing a definitive anchor point for the rest of the carbon framework[4].

Data Presentation: Predicted NMR Assignments

To facilitate rapid spectral interpretation, the expected chemical shifts and coupling patterns are summarized below. These values serve as a baseline for cross-validating experimental data.

Table 1: Predicted 1H NMR Assignments (DMSO-d6, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment & Causality
1 ~7.90Singlet (s)1HPyridine C1-H. Deshielded by the adjacent nitrogen, but slightly shielded relative to unsubstituted pyridine due to the electron-donating −NH2​ group.
4-NH₂ ~4.80 - 5.20Broad Singlet (br s)2HExchangeable amine protons. Broadened due to quadrupolar relaxation from the 14N nucleus and slow solvent exchange.
3-CH ~3.10Septet (sept)1HIsopropyl methine proton ( J≈6.8 Hz).
7 ~2.75Multiplet (m)2HCyclopentane CH2​ benzylic to the C7a fusion carbon.
5 ~2.65Multiplet (m)2HCyclopentane CH2​ benzylic to the C4a fusion carbon.
6 ~2.00Multiplet (m)2HCentral cyclopentane CH2​ . Most shielded aliphatic ring protons.
3-CH₃ ~1.15Doublet (d)6HIsopropyl methyl groups ( J≈6.8 Hz).

Table 2: Predicted 13C NMR Assignments (DMSO-d6, 100 MHz)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Notes (Verified via HSQC/HMBC)
3 ~158.0C (Quaternary)Highly deshielded; adjacent to pyridine nitrogen and isopropyl group.
7a ~150.0C (Quaternary)Fused ring junction; adjacent to pyridine nitrogen.
1 ~142.0CHPyridine alpha-carbon. Confirmed via HSQC correlation to ~7.90 ppm.
4 ~138.0C (Quaternary)Amine-bearing carbon.
4a ~128.0C (Quaternary)Fused ring junction.
7 ~33.0 CH2​ Cyclopentane ring carbon.
3-CH ~29.0CHIsopropyl methine carbon.
5 ~28.0 CH2​ Cyclopentane ring carbon.
6 ~24.0 CH2​ Central cyclopentane ring carbon.
3-CH₃ ~22.0 CH3​ Isopropyl methyl carbons (degenerate signal).

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation to unambiguous structural confirmation, emphasizing the integration of 1D and 2D techniques[5].

G Prep Sample Preparation (DMSO-d6, 15-20 mg) OneD 1D NMR Acquisition (1H & 13C + DEPT) Prep->OneD Verify purity & solubility TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Identify spin systems Analysis Spectral Integration & Cross-Validation TwoD->Analysis Map quaternary carbons Confirm Structural Confirmation (3-Isopropyl-6,7-dihydro-5H- cyclopenta[c]pyridin-4-amine) Analysis->Confirm Unambiguous assignment

Workflow for the NMR structural elucidation of cyclopenta[c]pyridin-4-amine derivatives.

Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling sample concentration and relaxation parameters, the resulting spectra will yield quantitative integrations and artifact-free 2D correlations.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the analyte into a clean, static-free glass vial. Rationale: This concentration ensures a high signal-to-noise (S/N) ratio for the insensitive 13C nucleus, allowing HMBC acquisition within a standard 1–2 hour window[6].

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6 (100% atom D). Vortex gently until complete dissolution is achieved.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Rationale: Removing microscopic particulates is critical; suspended solids distort the localized magnetic field, leading to poor shimming and broadened spectral lines.

Step 2: Instrument Setup & 1D Acquisition
  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Tune the probe for 1H and 13C frequencies. Perform automated gradient shimming (e.g., TopShim) followed by manual optimization of the Z1 and Z2 gradients on the DMSO solvent lock signal.

  • 1H NMR Acquisition:

    • Pulse Sequence: Standard 30° or 90° pulse.

    • Relaxation Delay (D1): Set to 2.0–5.0 seconds. Rationale: The isolated C1-H proton lacks adjacent protons for efficient dipole-dipole relaxation. A longer D1 ensures complete longitudinal relaxation ( T1​ ), guaranteeing accurate integration values.

    • Scans (NS): 16 to 32.

  • 13C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled (e.g., WALTZ-16).

    • Scans (NS): 1024 to 2048, depending on exact concentration.

Step 3: 2D NMR Acquisition (HSQC & HMBC)
  • Multiplicity-Edited HSQC:

    • Acquire to differentiate CH , CH2​ , and CH3​ groups[7]. The cyclopentane CH2​ signals will phase oppositely to the pyridine CH and isopropyl CH/CH3​ signals, instantly validating the aliphatic assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimize the long-range coupling delay for nJCH​=8 Hz (typically ~62.5 ms).

    • Self-Validation Check: Look for the cross-peak between the isopropyl methyl protons (~1.15 ppm) and the C3 quaternary carbon (~158.0 ppm). This confirms the exact placement of the isopropyl group on the pyridine ring[4].

References

  • The Evolving Landscape of NMR Structural Elucidation Source: Molecules / NIH PubMed Central URL:[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Administration of Novel Small Molecule Inhibitors: A Case Study with 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

Abstract This document provides a comprehensive guide to establishing robust and reproducible in vivo dosing and administration protocols for novel small molecule inhibitors, using the hypothetical compound 3-Isopropyl-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Author: Senior Application Scientist, Preclinical Development

Date: March 25, 2026

Abstract

This document provides a comprehensive guide to establishing robust and reproducible in vivo dosing and administration protocols for novel small molecule inhibitors, using the hypothetical compound 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine as an illustrative example. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in preclinical evaluation of new chemical entities (NCEs). The methodologies cover critical stages from initial physicochemical characterization and vehicle formulation to dose-range finding, pharmacokinetic (PK), and pharmacodynamic (PD) studies. The core philosophy of this guide is to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific rigor.

Introduction to the Compound and Pre-Formulation Analysis

3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine is a novel small molecule entity with a fused pyridine scaffold, a class of compounds frequently investigated for therapeutic potential in oncology and immunology due to their ability to act as kinase inhibitors or modulators of other signaling pathways. Before any in vivo study, a thorough understanding of the compound's physicochemical properties is paramount as it directly informs formulation strategy and route of administration.

Critical Physicochemical Parameters

A foundational step in any in vivo program is the characterization of the compound's properties. This data dictates the formulation strategy required to achieve adequate exposure in animal models.

ParameterExperimental MethodDesired Outcome & Rationale
Aqueous Solubility Kinetic and Thermodynamic Solubility Assays (e.g., using HPLC-UV)Determine solubility in aqueous media at various pH levels (e.g., 2.0, 7.4, 9.0). This is critical for assessing the feasibility of a simple aqueous solution for dosing.
LogP/LogD Shake-flask method (octanol/water) or calculated LogPIndicates the lipophilicity of the compound. A LogP between 1 and 3 is often ideal for oral bioavailability. Higher LogP values may necessitate lipid-based or surfactant-containing formulations.
pKa Potentiometric titration or UV-spectroscopyIdentifies ionizable groups, which can be exploited for salt formation to improve solubility and stability. For an amine-containing compound like this, determining the pKa is essential.
Chemical Stability Forced degradation studies (acid, base, oxidation, light, heat)Assesses the compound's stability under various conditions to ensure it does not degrade in the formulation vehicle or under physiological conditions.
Melting Point & Crystalline Form Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD)Determines the solid-state properties. A high melting point and stable crystalline form are generally desirable for consistent formulation performance.

Vehicle Selection and Formulation Development

The primary goal of vehicle selection is to deliver the compound in a safe, stable, and bioavailable manner. The choice of vehicle is a critical determinant of study success and reproducibility. The workflow for vehicle selection should be systematic, starting with the simplest aqueous-based solutions and progressing to more complex formulations as dictated by the compound's properties.

Diagram 1: Vehicle Selection Workflow

G A Start: Physicochemical Data (Solubility, LogP, pKa) B Is aqueous solubility > desired max dose concentration? A->B C Yes B->C D No B->D E Select simple aqueous vehicle (e.g., Saline, PBS, 5% Dextrose) C->E F Is compound ionizable? (pKa data) D->F R Final Formulation for In Vivo Studies E->R G Yes F->G H No F->H I Attempt pH adjustment or salt formation to increase solubility G->I M Evaluate co-solvent systems (e.g., PEG400, DMSO, ethanol in saline) H->M J Is solubility now sufficient? I->J K Yes J->K L No J->L K->E L->M N Is solubility sufficient & tolerated? M->N O Yes N->O P No N->P O->R Q Develop suspension or lipid-based formulation (e.g., Tween 80, Cremophor EL, oil-based) P->Q Q->R G cluster_0 PK Arm cluster_1 PD Arm A Administer Compound (e.g., 10 mg/kg PO) B Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) A->B C Plasma Isolation B->C D LC-MS/MS Analysis C->D E Calculate PK Parameters (Cmax, AUC, t1/2) D->E J Correlate Exposure (PK) with Target Modulation (PD) E->J F Administer Compound (Same dose as PK arm) G Tissue/Tumor Collection at Key Time Points (e.g., Tmax) F->G H Biomarker Analysis (e.g., Western Blot, IHC, qPCR) G->H I Quantify Target Engagement/ Downstream Effects H->I I->J

Workflow illustrating the parallel execution of PK and PD studies.

Pharmacodynamic (PD) and Efficacy Studies

Once the PK profile is understood, efficacy studies can be designed to link drug exposure to a biological response.

Protocol: Establishing a PK/PD Relationship

  • Select Biomarker: Choose a biomarker that is a direct or downstream measure of the compound's mechanism of action (e.g., phosphorylation of a target protein).

  • Dose-Response Study: Administer a range of doses (e.g., 3, 10, 30 mg/kg) to tumor-bearing mice.

  • Tissue Collection: Collect tumor and surrogate tissue samples at a time point informed by the PK data (e.g., at Tmax).

  • Analyze Biomarker: Analyze the biomarker levels in the collected tissues.

  • Correlate Data: Correlate the plasma concentration (from a satellite group of animals) with the degree of biomarker modulation in the tissue. This relationship is critical for predicting the human efficacious dose.

Conclusion and Best Practices

The successful in vivo evaluation of a novel compound like 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine is not dependent on a single protocol but on a systematic, data-driven approach. The causality is clear: understanding the fundamental physicochemical properties of the molecule directly informs the formulation, which in turn enables the accurate and reproducible administration necessary for reliable PK, PD, and efficacy data. Every step, from vehicle selection to the timing of blood draws, must be justified by prior data and a clear scientific rationale. Adherence to these principles will ensure the generation of high-quality, translatable data, forming a solid foundation for further drug development.

References

This section would be populated with actual references if this were a real-world application note. For this illustrative example, placeholder references to general, authoritative resources are provided.

  • Source: U.S. Food and Drug Administration (FDA)
  • Title: Preclinical Development Handbook: ADME and Toxicology Source: John Wiley & Sons URL:https://www.wiley.com/en-us/Preclinical+Development+Handbook%3A+ADME+and+Toxicology-p-9780470167936
  • Title: Formulation of Poorly Water-Soluble Drugs for Oral Administration: A Review Source: Pharmaceutical Research URL:https://www.springer.com/journal/11095
  • URL:https://www.nap.
Method

Mass spectrometry analysis techniques for 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

Application Note: Advanced Mass Spectrometry Characterization and Quantification of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine Introduction & Chemical Context The compound 3-Isopropyl-6,7-dihydro-5H-cyclopen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Mass Spectrometry Characterization and Quantification of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

Introduction & Chemical Context

The compound 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2) represents a highly functionalized fused-pyridine architecture[1]. Featuring a cyclopenta[c]pyridine core, a sterically demanding isopropyl group at the C3 position, and a primary amine at the C4 position, this molecule belongs to a class of 4-aminopyridines that are increasingly recognized as[2].

As a Senior Application Scientist, I frequently encounter challenges when analyzing small, polar, basic heterocycles. Standard reversed-phase liquid chromatography (LC) often results in severe peak tailing due to secondary interactions with unendcapped silanols, while biological matrices induce unpredictable ion suppression in the mass spectrometer. To overcome these hurdles, this application note details a robust, self-validating LC-MS/MS protocol specifically engineered for the structural elucidation and precise quantification of this compound.

Ionization and Fragmentation Dynamics (The "Why")

Before touching an LC-MS instrument, one must understand the intrinsic gas-phase behavior of the analyte.

Ionization: The basicity of the pyridine nitrogen (pKa ~5.5) combined with the C4-amine ensures highly efficient protonation. Electrospray Ionization in positive mode (ESI+) is the unequivocal choice, yielding a stable protonated precursor ion [M+H]+ at m/z 177.14 .

Fragmentation Causality (CID): When subjected to Collision-Induced Dissociation (CID), the molecule's structural features dictate its fragmentation:

  • Steric Relief (Low Energy): The bulky isopropyl group at C3 sits adjacent to the C4-amine. The lowest energy fragmentation pathway is the inductive cleavage and loss of the isopropyl group as a propene neutral (-42 Da), generating a highly stable product ion at m/z 135.09 .

  • Amine Cleavage (Medium Energy): Typical of anilines and aminopyridines, the loss of ammonia (-17 Da) occurs at moderate collision energies, yielding m/z 160.11 .

  • Ring Opening (High Energy): The fused cyclopentane ring provides structural rigidity. Breaking the pyridine ring to eject hydrogen cyanide (-27 Da)—a [3]—requires higher collision energies and typically occurs as a secondary fragmentation from the m/z 135.09 ion, resulting in m/z 108.08 .

MS_Fragmentation M Precursor Ion [M+H]+ m/z 177.14 F1 Product Ion 1 m/z 135.09 M->F1 CID: Loss of Propene (-42 Da) F2 Product Ion 2 m/z 160.11 M->F2 CID: Loss of NH3 (-17 Da) F3 Product Ion 3 m/z 108.08 F1->F3 CID: Loss of HCN (-27 Da)

Predicted ESI-CID fragmentation pathway for 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine.

Chromatographic Strategy: Overcoming Aminopyridine Tailing

A common pitfall in analyzing basic pyridines is forcing them through standard C18 columns at low pH, which leads to peak broadening and poor sensitivity. To circumvent this, we employ a mixed-mode stationary phase (reversed-phase/cation-exchange).

By utilizing a column that incorporates both hydrophobic alkyl chains and negatively charged acidic groups on the silica surface, we can leverage the positive charge of the protonated aminopyridine for retention. This eliminates the need for MS-suppressing ion-pairing reagents, a technique proven highly effective for the [4].

LCMS_Workflow S1 Sample Prep (Cold ACN PPT) S2 LC Separation (Mixed-Mode C18) S1->S2 S3 ESI+ Ionization (3.5 kV) S2->S3 S4 MRM Acquisition (Triple Quad) S3->S4 S5 Data Validation (Ion Ratios) S4->S5

End-to-end self-validating LC-MS/MS analytical workflow.

Experimental Protocols & Methodologies

Sample Preparation (Protein Precipitation)

Causality: We use cold acetonitrile (ACN) because it rapidly denatures matrix proteins while maintaining the solubility of both the lipophilic isopropyl group and the polar amine, ensuring high extraction recovery (>90%).

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of the Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Vortex vigorously for 2 minutes to ensure complete protein disruption.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent solvent effects during injection).

LC-MS/MS Instrument Parameters

Table 1: Optimized Chromatographic Gradient (Column: Mixed-Mode C18/Cation-Exchange, 2.7 µm, 2.1 x 100 mm. Flow Rate: 0.4 mL/min)

Time (min)% Mobile Phase A (10 mM NH₄FA, pH 3.0)% Mobile Phase B (ACN + 0.1% FA)
0.00955
1.00955
4.001090
5.001090
5.10955
7.00955

Table 2: Multiple Reaction Monitoring (MRM) Transitions & Tuning (Source Temp: 400 °C, Capillary Voltage: 3.5 kV, Desolvation Gas: 800 L/hr)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound177.14135.092518Quantifier
Target Compound177.14160.112522Qualifier
Target Compound177.14108.082535Secondary Qualifier
SIL-IS182.17140.122518IS Quantifier

Trustworthiness: The Self-Validating System

A protocol is only as good as its ability to detect its own failures. To ensure absolute data integrity and prevent false positives from isobaric matrix interferences, this method operates as a self-validating system using two strict criteria:

  • Chromatographic Lock: The retention time (RT) of the target analyte must match the RT of the SIL-IS within a tolerance of ±0.05 minutes . Because the SIL-IS experiences the exact same matrix effects, any RT drift is immediately accounted for.

  • Ion Ratio Verification: The ratio of the Qualifier Ion (m/z 160.11) to the Quantifier Ion (m/z 135.09) is continuously calculated. This ratio must not deviate by more than ±20% from the mean ratio established by the neat calibration standards. If a co-eluting matrix component contributes to the m/z 135.09 signal, the ratio will skew, instantly flagging the injection as invalid and preventing the reporting of artificially inflated concentration data.

References

  • Kim, J., et al. "Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen." Angewandte Chemie International Edition, 2024.[Link]

  • HELIX Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column." HELIX Chromatography Applications.[Link]

Sources

Application

Solubility testing methods for 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine in organic solvents

Application Note: Solubility Profiling of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine in Organic Solvents Introduction & Compound Characteristics In early-stage drug discovery and process chemistry, determini...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubility Profiling of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine in Organic Solvents

Introduction & Compound Characteristics

In early-stage drug discovery and process chemistry, determining the solubility of active pharmaceutical ingredients (APIs) and key intermediates is an essential tool for lead optimization and synthetic route design[1]. 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2) is a bicyclic heterocyclic compound characterized by a lipophilic cyclopentyl-isopropyl core and a basic primary amine/pyridine moiety.

As a Senior Application Scientist, I emphasize that evaluating the solubility of such amphiphilic building blocks in organic solvents requires a rigorous understanding of solvent-solute interactions. Protic solvents will solvate the molecule via strong hydrogen bonding with the amine, while aprotic solvents will interact primarily via dispersion forces with the lipophilic rings. This application note details the methodologies for accurately determining the solubility of this compound in various organic solvents, ensuring data integrity for downstream formulation.

Scientific Principles: Causality in Method Selection

Solubility is not a static value but a dynamic equilibrium dictated by the energy required to break the crystal lattice versus the energy gained from solvation. In pharmaceutical literature, solubility is generally categorized into two distinct metrics: kinetic and thermodynamic[2].

  • Kinetic Solubility: This is the concentration of a compound at the time when an induced precipitate first appears in the solution[2]. It is typically measured by dissolving the solid compound in dimethyl sulfoxide (DMSO) and adding serial dilutions to the target solvent[1]. Because DMSO readily forms supersaturated solutions, kinetic measurements can easily overestimate the true equilibrium solubility[2]. However, it is fast and well-suited for high-throughput screening (HTS)[1].

  • Thermodynamic (Equilibrium) Solubility: This represents the concentration of a compound in a saturated solution when an excess of solid is present, and the solution and solid are at true equilibrium[2]. For late-stage formulation or crystallization process design, thermodynamic solubility is critical. The miniaturized shake-flask method is the gold standard for this determination, utilizing long incubation times (24 to 48 hours) to ensure equilibrium is reached[2].

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the miniaturized shake-flask method. This workflow is designed to minimize API consumption while maximizing data integrity through self-validating equilibrium checks.

G A Solid API (CAS 2409124-11-2) B Organic Solvent Addition A->B Add Excess Solid C Isothermal Equilibration B->C Shake 24-48h D Phase Separation (Centrifugation) C->D Solid-Liquid Eq. E HPLC-UV/ELSD Quantification D->E Supernatant Analysis

Workflow for miniaturized shake-flask thermodynamic solubility testing in organic solvents.

Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. The protocols below incorporate internal validation checkpoints to prevent false-positive solubility readings.

Protocol A: Miniaturized Shake-Flask Thermodynamic Solubility Objective: Determine the equilibrium solubility of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine in ICH Class 2 and 3 organic solvents.

  • Solid Dispensing: Accurately weigh approximately 5–10 mg of crystalline 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine into a 2.0 mL polypropylene or glass microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target organic solvent (e.g., Methanol, Dichloromethane, Ethyl Acetate).

    • Causality Check (Self-Validation): Ensure a visible excess of solid remains. If the solid dissolves completely upon addition, the system is not saturated. Additional solid must be added iteratively until a stable suspension is maintained.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in an isothermal orbital shaker set to 25.0 ± 0.5 °C at 300 RPM.

  • Self-Validating Sampling: It is generally agreed that equilibrium is reached when multiple samples, assayed after different equilibration time periods, yield the same apparent solubility result[2]. Withdraw 50 µL aliquots at exactly 24 hours and 48 hours. If the 48-hour concentration exceeds the 24-hour concentration by >5%, equilibrium has not been reached, and the incubation must be extended.

  • Phase Separation: Centrifuge the withdrawn aliquots at 15,000 × g for 10 minutes to pellet the undissolved solid. Alternatively, use specialized solubility filter plates to remove micro-particulates[1].

  • Dilution: Carefully transfer 10 µL of the clear supernatant and dilute it with 990 µL of the HPLC mobile phase to prevent precipitation prior to injection.

Protocol B: HPLC-UV and ELSD Quantification Objective: Quantify the dissolved API concentration against a known calibration curve.

  • System Setup: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and an Evaporative Light Scattering Detector (ELSD).

  • Detector Rationale: While the pyridine core of the API provides sufficient UV chromophores for standard detection, if the compound is evaluated as a salt form (e.g., hydrochloride or mesylate to improve solubility), Hydrophilic Interaction Liquid Chromatography (HILIC) combined with ELSD enables the simultaneous separation and quantitation of both the free base API and the counterion[3]. ELSD works by nebulizing the mobile phase and measuring the light scattered by the dry solute particles, bypassing the need for a chromophore entirely[3].

  • Analysis: Inject 5 µL of the diluted supernatant. Calculate the concentration using a 5-point linear calibration curve (R² > 0.995) prepared from a certified reference standard of the API.

Data Presentation

The solubility of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine is highly dependent on the polarity and hydrogen-bonding capacity of the solvent. Table 1 summarizes the expected quantitative solubility ranges based on the physicochemical properties of the solvents and the API's structure.

Table 1: Physicochemical Solvent Parameters and Representative Thermodynamic Solubility Profile

Organic SolventICH ClassDielectric Constant (ε)Primary Solvation MechanismRepresentative Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) 346.7Strong aprotic dipole interactions> 100 (Freely Soluble)
Methanol (MeOH) 232.7H-bonding with amine/pyridine50 - 100 (Soluble)
Dichloromethane (DCM) 28.9Dispersion forces with lipophilic core10 - 30 (Sparingly Soluble)
Ethyl Acetate (EtOAc) 36.0Weak dipole-dipole interactions1 - 10 (Slightly Soluble)
n-Hexane 21.9Weak dispersion, no H-bond support< 1 (Practically Insoluble)

Note: Data presented are representative ranges for basic bicyclic amines of similar molecular weight and lipophilicity. Exact empirical values must be derived using Protocol A.

References

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography Source: Waters Corporation URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

Welcome to the technical support center for the synthesis of complex heterocyclic amines. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of 3-Isopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of complex heterocyclic amines. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine and related compounds. The scaffold of cyclopenta[c]pyridine is a key fragment in many bioactive molecules, making efficient synthetic access a critical goal.[1] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome common challenges and significantly improve your synthesis yield.

Proposed Synthetic Pathway

The synthesis of the target compound, a tetrahydropyridine derivative, is most reliably achieved through the reduction of a corresponding pyridinium salt intermediate. This strategy is frequently employed for the hydrogenation of N-heteroarenes as it activates the aromatic ring, which is otherwise stabilized by resonance energy, towards reduction.[2] The overall proposed workflow is outlined below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reduction & Isolation A 1. Construction of Substituted Cyclopenta[c]pyridine Core B 2. Amination/Functional Group Interconversion to install C4-Amine A->B C 3. N-Alkylation to form Pyridinium Salt Intermediate B->C D 4. Catalytic Hydrogenation (Key Step for Yield Optimization) C->D Purity is Critical E 5. Workup & Purification D->E F Final Product: 3-Isopropyl-6,7-dihydro-5H- cyclopenta[c]pyridin-4-amine E->F

Caption: Proposed synthetic workflow for the target compound.

Troubleshooting & FAQs: Catalytic Hydrogenation Step

The reduction of the pyridinium salt intermediate (Step 4) is often the most challenging phase, where yield can be compromised. This section addresses the most common issues encountered during this critical transformation.

Question 1: My hydrogenation reaction has stalled, or I'm observing very low conversion of the pyridinium salt. What are the likely causes and how can I fix it?

Answer: Low or incomplete conversion is a frequent issue stemming from several factors related to the catalyst, reagents, and reaction conditions.[3] A systematic approach is the most effective way to troubleshoot.[3]

Core Causality & Solutions:

  • Catalyst Activity: The catalyst is the heart of the reaction.

    • The Cause: Heterogeneous catalysts (e.g., Palladium on Carbon, Pd/C) can lose activity due to improper storage, exposure to atmospheric contaminants, or poisoning from impurities in the starting material.

    • The Solution:

      • Use Fresh Catalyst: Always use fresh catalyst from a reputable supplier or a newly opened container.

      • Catalyst Pre-treatment: In some cases, pre-reducing the catalyst under a hydrogen atmosphere in the reaction solvent before adding the substrate can improve activity.[4]

      • Screen Different Catalysts: There is no universal catalyst. The choice of metal (Pd, Pt, Rh, Ir) and support can dramatically impact performance.[5] For pyridinium salts, Iridium-based catalysts have shown excellent performance.[6][7][8] Consider screening a panel of catalysts to find the optimal one for your specific substrate.

  • Purity of the Pyridinium Salt: This is a critical, often overlooked, factor.

    • The Cause: Impurities from previous synthetic steps, particularly sulfur-containing compounds or residual halides, can act as potent catalyst poisons, deactivating the catalyst even at ppm levels.

    • The Solution: Ensure the pyridinium salt intermediate is of the highest possible purity. Recrystallization is highly recommended. Wash the salt thoroughly with a solvent in which it is insoluble (e.g., diethyl ether, cold acetone) to remove non-polar impurities before the hydrogenation step.

  • Reaction Conditions: Temperature and pressure are key thermodynamic and kinetic drivers.

    • The Cause: The energy barrier for reducing the stable aromatic ring can be high. Insufficient hydrogen pressure or temperature may lead to slow or incomplete reactions.[9]

    • The Solution:

      • Increase Hydrogen Pressure: Systematically increase the H₂ pressure. Many hydrogenations of pyridinium salts are conducted at pressures ranging from 50 to 800 psi (3.5 to 55 bar).

      • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[10] Screen temperatures in a range, for example, from room temperature up to 60-80 °C. An optimal balance is necessary.[5]

  • Solvent Choice: The solvent affects substrate solubility and catalyst performance.

    • The Cause: Poor solubility of the pyridinium salt can lead to a slow reaction rate. The solvent can also influence the catalyst's surface properties.

    • The Solution: Use a solvent that fully dissolves the starting material. Protic solvents like methanol or ethanol are common choices for hydrogenating salts. A mixture of solvents, such as THF/MeOH, can sometimes be beneficial for solubilizing both the catalyst and the salt.[2]

ParameterInitial ConditionOptimized ConditionRationale
Catalyst 10% Pd/C[Ir(cod)Cl]₂ with a chiral ligandIridium catalysts are often more effective for asymmetric hydrogenation of pyridinium salts.[6][7][8]
H₂ Pressure 1 atm (balloon)50 bar (725 psi)Higher pressure increases H₂ concentration on the catalyst surface, driving the reaction forward.
Temperature 25 °C50 °CProvides sufficient thermal energy to overcome the activation barrier without promoting degradation.[2]
Solvent Dichloromethane (DCM)Methanol (MeOH)Protic solvents like MeOH are generally better for dissolving pyridinium salts and facilitating proton transfer steps.

Table 1. Example of Parameter Optimization for Hydrogenation.

Question 2: The reaction works, but I get a mixture of products, including the fully reduced piperidine and other unidentified impurities. How can I improve selectivity?

Answer: Achieving high selectivity for the tetrahydropyridine product without over-reduction to the piperidine is a common challenge. This is controlled by the interplay between the catalyst's intrinsic properties and the reaction conditions.[11]

Core Causality & Solutions:

  • Catalyst Activity and Type: A highly active catalyst can lead to over-reduction.

    • The Cause: Catalysts like Platinum (IV) oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃) are extremely active and can readily reduce the intermediate enamine or iminium species all the way to the saturated piperidine ring.

    • The Solution:

      • Switch to a Milder Catalyst: Palladium-based catalysts (Pd/C) are generally less active than platinum-based ones and can often provide better selectivity for the tetrahydropyridine.

      • Use a Modified Catalyst: In some cases, intentionally "poisoned" catalysts, like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate), can be used to stop the reduction at an intermediate stage, although this is more common for alkynes. The principle of moderating catalyst activity remains relevant.

  • Presence of Acid: The reaction medium's pH can dictate the reaction pathway.

    • The Cause: The hydrogenation of a pyridinium salt can proceed through a dihydropyridine intermediate.[2] Acidic conditions can promote the formation of an iminium ion from this intermediate, which is rapidly reduced to the piperidine. If your pyridinium salt is a halide (e.g., bromide), HBr can be generated, creating an acidic environment.

    • The Solution: Add a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the reaction mixture.[2] This base acts as a scavenger for any acid generated during the reaction, preventing the formation of the highly reactive iminium species and halting the reduction at the tetrahydropyridine stage. Use 1.0 to 1.2 equivalents of the base relative to the pyridinium salt.

G cluster_paths A Pyridinium Salt B 1,2-Dihydropyridine Intermediate A->B H₂, Catalyst C Target: Tetrahydropyridine B->C Tautomerization & Protonation Control (Base Addition) D Iminium Ion Intermediate B->D Acid Present (e.g., HBr) E Side Product: Piperidine D->E Rapid Reduction

Caption: Controlling selectivity by managing reaction intermediates.

Question 3: My workup procedure is complicated, and I'm losing a significant amount of product during purification. Are there any tips for efficiently isolating the final amine?

Answer: Product loss during workup and purification is a common source of low overall yield, especially for basic amines which can have challenging physical properties.[12]

Core Causality & Solutions:

  • Emulsion Formation: Amines can act as surfactants, leading to persistent emulsions during aqueous extractions.

    • The Cause: The amphiphilic nature of the amine product can stabilize oil-in-water or water-in-oil mixtures.

    • The Solution:

      • Add Brine: After the initial extraction, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break up emulsions.

      • Filter through Celite: If emulsions persist, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help separate the layers.

  • Product Volatility/Solubility: The product may be partially soluble in the aqueous phase or volatile.

    • The Cause: The amine product is likely basic and can be protonated in a neutral or slightly acidic aqueous phase, increasing its water solubility.

    • The Solution:

      • Basify Before Extraction: Before extracting with an organic solvent, ensure the aqueous layer is basic (pH > 10) by adding 1M NaOH or K₂CO₃. This ensures your product is in its free-base form, which is much more soluble in organic solvents like DCM or EtOAc.

      • Back-Extraction: To remove neutral impurities, you can perform an acid-base extraction. Extract the crude product into an organic solvent, then wash with dilute acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the ammonium salt. Then, re-basify the aqueous layer and re-extract with fresh organic solvent to recover your purified amine.

  • Purification by Chromatography: Amines can streak on silica gel, leading to poor separation and low recovery.

    • The Cause: The acidic nature of standard silica gel strongly interacts with the basic amine product.

    • The Solution:

      • Deactivate the Silica: Add a small amount of a basic modifier to your chromatography eluent. A common practice is to add 0.5-1% triethylamine or ammonium hydroxide to the solvent system (e.g., EtOAc/Hexane + 1% Et₃N).[12] This deactivates the acidic sites on the silica, resulting in sharper peaks and better recovery.

      • Use Alumina: Alternatively, basic or neutral alumina can be used as the stationary phase instead of silica gel for purifying amines.

Optimized Protocol: Catalytic Hydrogenation of the Pyridinium Intermediate

This protocol provides a robust starting point. Researchers should perform small-scale trials to optimize conditions for their specific substrate.[3]

Materials:

  • Pyridinium salt intermediate (e.g., N-benzyl-3-isopropyl-4-amino-6,7-dihydro-5H-cyclopenta[c]pyridinium bromide)

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (MeOH), anhydrous

  • Triethylamine (Et₃N), distilled

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Add the pyridinium salt (1.0 eq) and 10% Pd/C (5-10 mol% Pd) to a high-pressure hydrogenation vessel equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous MeOH (to a concentration of ~0.1 M) and triethylamine (1.1 eq) via syringe.

  • Hydrogenation: Seal the vessel again, purge with hydrogen gas (H₂) three times, and then pressurize to the desired pressure (start with 10 bar / 150 psi).

  • Reaction: Heat the reaction mixture to the desired temperature (start with 40 °C) and stir vigorously to ensure good mixing of the heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction can also be monitored by taking small aliquots (after carefully de-pressurizing and re-purging the system) and analyzing them by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

References

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.).
  • Iridium-Catalyzed Enantioselective Hydrogenation of Pyridinium Bromides. (2016).
  • Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. (2014). Chemistry Letters. [Link]

  • How to Optimize Performance in Alkene Hydrogenation C
  • Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. (2024). Organic Chemistry Frontiers. [Link]

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. (n.d.). AIR Unimi.
  • Optimization of a catalytic hydrogenation procedure of a prostaglandin intermedi
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Engineering and Technology.
  • Optimizing hydrogenation reactions with gas chromatography: Unveiling the effects of temperature, pressure, and catalysts. (n.d.). American Chemical Society.
  • Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. (n.d.). Benchchem.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). Benchchem.
  • Amines and Heterocycles. (2018). Cengage.
  • [Discussion] Tips and Tricks to getting better synthetic yields. (2014). Reddit.
  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. (2022). MDPI. [Link]

Sources

Optimization

Troubleshooting impurities in 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine extraction

Technical Support Center: Troubleshooting Extraction & Impurity Profiling for 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I have des...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Extraction & Impurity Profiling for 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the physicochemical challenges of isolating 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2). This heterocyclic building block presents a unique extraction profile: it features a highly basic 4-aminopyridine core combined with lipophilic isopropyl and cyclopentyl moieties. These competing properties frequently lead to phase-separation emulsions, the co-extraction of structural analogs, and unexplained yield losses.

This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causality behind extraction failures, providing you with self-validating protocols to ensure >98% purity.

Core Extraction & Purification Workflow

G Crude Crude Reaction Mixture (Target + Impurities) Acidify 1. Acidify to pH 2.0 (Protonate Amine) Crude->Acidify Wash 2. Wash with DCM (Remove Neutral Impurities) Acidify->Wash Basify 3. Basify to pH 12.0 (Free Base Amine) Wash->Basify Aqueous Phase Waste1 Organic Waste (Neutral Byproducts) Wash->Waste1 Organic Phase Extract 4. Extract with MTBE (Isolate Target) Basify->Extract Pure Pure 3-Isopropyl-6,7-dihydro- 5H-cyclopenta[c]pyridin-4-amine Extract->Pure Organic Phase Waste2 Aqueous Waste (Inorganic Salts) Extract->Waste2 Aqueous Phase

Standard Acid-Base Liquid-Liquid Extraction Workflow for Heterocyclic Amines.

Physicochemical Profiling Table

To troubleshoot effectively, we must first map the thermodynamic states of the target molecule against common impurities.

ParameterTarget: 4-Amino CoreImpurity: 3-Amino RegioisomerImpurity: Neutral Precursor
Estimated pKa ~9.17[1]~5.7N/A
State at pH 2.0 Cationic (Aqueous soluble)Cationic (Aqueous soluble)Neutral (Organic soluble)
State at pH 7.5 Cationic (Aqueous soluble)Free Base (Organic soluble)Neutral (Organic soluble)
State at pH 12.0 Free Base (Organic soluble)Free Base (Organic soluble)Neutral (Organic soluble)
MCX SPE Affinity Strongly RetainedWeakly RetainedNot Retained (Washes out)

Diagnostic FAQs: Phase Separation & Chemical Impurities

Q1: Why am I losing product in the aqueous phase even after adjusting the pH to 8.0 during extraction? Causality: The core of your molecule is a 4-aminopyridine. While standard 2-aminopyridines have a pKa of approximately 6.86[2], 4-aminopyridines are significantly more basic, with a pKa of 9.17[1]. At pH 8.0, over 90% of your target molecule remains protonated (cationic) and highly water-soluble. Solution: You must adjust the aqueous phase to strictly pH > 11.5 using strong bases (e.g., NaOH or KOH) to ensure complete deprotonation to the free base before extracting with an organic solvent like MTBE or Ethyl Acetate.

Q2: I am experiencing severe, unbreakable emulsions during the DCM extraction. How do I resolve this? Causality: The target molecule contains lipophilic isopropyl and cyclopentyl groups. When the molecule is partially protonated (near its pKa), it acts as a weak cationic surfactant, stabilizing oil-in-water emulsions. Solution:

  • Thermodynamic fix: Push the pH above 11.5 to eliminate the cationic surfactant species.

  • Kinetic fix: Saturate the aqueous layer with NaCl (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic free base (the "salting-out" effect) and forcing phase separation.

Q3: My LC-MS shows a co-eluting impurity with an identical mass (m/z 177 [M+H]+). What is it, and how do I remove it? Causality: This is highly likely a regioisomer formed during the cyclopentapyridine ring synthesis (e.g., a 3-amino derivative). Because it has the same mass and similar lipophilicity, standard chromatography often fails. Solution: Utilize a pH-Gradient Extraction . As shown in the profiling table, a 3-amino regioisomer has a much lower pKa (~5.7). By carefully adjusting your aqueous mixture to pH 7.5 and washing with MTBE, the 3-amino impurity will be >98% deprotonated and extract into the organic phase. Your 4-amino target (pKa 9.17) will remain >95% protonated in the aqueous phase. After this wash, basify the aqueous phase to pH 12.0 and extract your pure target.

Advanced Troubleshooting Logic

Troubleshooting Start Impurity Detected in Final Extract Type Identify Impurity Type (LC-MS / NMR) Start->Type Regio Regioisomer (Same Mass) Type->Regio Neutral Neutral Precursor (e.g., Ketone) Type->Neutral Oxidized N-Oxide (+16 Da) Type->Oxidized Action1 Perform pH Gradient Extraction (pH 7.5) Regio->Action1 Action2 Perform MCX Solid Phase Extraction Neutral->Action2 Action3 Reduce with Zn/AcOH prior to Extraction Oxidized->Action3 Success Target Compound >98% Purity Action1->Success Action2->Success Action3->Success

Logic-Based Decision Tree for Resolving Co-Extracted Impurities.

Self-Validating Protocol: MCX Solid Phase Extraction (SPE)

When liquid-liquid extraction fails to clear persistent neutral or acidic impurities, Mixed-mode Cation eXchange (MCX) SPE is the gold standard for heterocyclic amines[3],[4]. This protocol includes built-in validation steps to ensure zero product loss.

Materials: Oasis MCX Cartridge (or equivalent strong cation exchange resin), 0.1 M HCl, Methanol (MeOH), 5% NH₄OH in MeOH.

Step-by-Step Methodology:

  • Conditioning: Pass 3 mL of MeOH through the cartridge, followed by 3 mL of 0.1 M HCl. Do not let the resin dry.

  • Loading: Dissolve your crude extract in 2 mL of 0.1 M HCl and load it onto the cartridge at a flow rate of 1 mL/min. The basic 4-aminopyridine core will bind tightly to the sulfonic acid groups on the resin.

    • Validation Step: Collect the flow-through and spot it on a TLC plate (UV 254 nm). If the target molecule is present, your loading capacity has been exceeded; dilute and reload.

  • Aqueous Wash: Pass 3 mL of 0.1 M HCl through the cartridge. This removes highly polar, non-basic impurities (e.g., inorganic salts).

  • Organic Wash (Critical Step): Pass 3 mL of 100% MeOH through the cartridge. Because the target amine is ionically bound to the resin, the pure organic solvent will wash away all lipophilic neutral impurities (unreacted starting materials) without eluting the product[4].

  • Elution: Pass 3 mL of 5% NH₄OH in MeOH through the cartridge. The ammonia raises the pH inside the column, deprotonating the target amine and breaking the ionic bond, releasing it into the collection tube.

  • Recovery: Evaporate the eluate to dryness under a gentle stream of nitrogen gas to yield the highly purified free base.

Quantitative Recovery Profile for MCX SPE

SPE Step Solvent System Target Amine Recovery (%) Neutral Impurity Clearance (%)
Loading 0.1 M HCl >99% (Bound to resin) N/A
Aqueous Wash 0.1 M HCl 0% (Remains bound) >95% (Salts removed)
Organic Wash 100% Methanol <1% (Minimal loss) >99% (Organics removed)

| Elution | 5% NH₄OH in Methanol | >98% (Collected) | N/A |

References

  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem . nih.gov. 1

  • Aminopyridines - EPA . epa.gov. 2

  • Analysis of Heterocyclic Amines in Meat by the Quick, Easy, Cheap, Effective, Rugged, and Safe Method Coupled with LC-DAD-MS-MS | Journal of Agricultural and Food Chemistry - ACS Publications . acs.org. 3

  • Reduction of the Heterocyclic Amines in Grilled Beef Patties through the Combination of Thermal Food Processing Techniques without Destroying the Grilling Quality Characteristics - PMC . nih.gov. 4

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

Welcome to the advanced troubleshooting and protocol center for the isolation of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2). This specific heterocyclic building block presents unique down...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol center for the isolation of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2). This specific heterocyclic building block presents unique downstream processing challenges. Due to its sterically bulky isopropyl group, fused cyclopentane ring, and relatively low molecular weight, the free base often presents as a liquid or a low-melting solid at room temperature[1].

These structural features make the molecule highly lipophilic yet capable of strong hydrogen bonding via its primary amine. Consequently, during crystallization, the system is highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming a stable crystalline lattice[2]. This guide provides field-proven, thermodynamically grounded solutions to optimize your recovery and purity.

Part 1: Troubleshooting & FAQs

Q1: During anti-solvent addition, my solution turns cloudy and forms a dense oil at the bottom of the reactor instead of crystals. Why does this happen, and how can I prevent it?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturated solution crosses the spinodal curve before it can cross the nucleation boundary. Because 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine has a low melting point and high solubility in organic solvents, rapid cooling or aggressive anti-solvent addition forces the solute into a metastable, solute-rich liquid phase[2]. This oil traps impurities and eventually solidifies into a gummy, amorphous mass.

The Fix: You must navigate the Metastable Zone Width (MSZW) with extreme precision. Rigorous application of phase boundary data is required to define a process space that prevents oiling out[3].

  • Seed Early: Introduce seed crystals before the concentration reaches the LLPS binodal boundary.

  • Control Supersaturation: Reduce the anti-solvent addition rate to maintain supersaturation strictly within the MSZW, allowing the seeds to consume the solute before the system can phase-separate.

Q2: What is the recommended solvent/anti-solvent system for this specific heterocyclic amine?

A: The molecule possesses a hydrophobic domain (isopropyl/cyclopentyl) and a polar domain (primary amine/pyridine). Alcohols (like Isopropanol) act as excellent primary solvents because they solvate both domains via hydrogen bonding and dispersive forces. Water serves as a powerful anti-solvent, but it must be dosed carefully to avoid LLPS. Table 1 summarizes our empirical solvent screening data.

Table 1: Quantitative Solvent System Screening Data
Primary SolventAnti-SolventRatio (v/v)Yield (%)Purity (HPLC)Observation / Crystal Habit
Isopropanol (IPA)Water1:245.0%92.1%Severe oiling out; sticky amorphous solid.
EthanolHeptane1:368.5%96.5%Slow nucleation; fine, fragile needles.
AcetoneWater1:1.555.2%94.0%Bimodal distribution; heavy agglomeration.
IPA (Seeded) Water 1:2 82.4% 99.2% Robust prisms; excellent filtration kinetics.
Ethyl AcetateHeptane1:475.0%98.5%Good recovery; slight reactor wall scaling.

Q3: Even with seeding, my yields are below 60% and filtration takes hours. How can I fundamentally improve the crystal habit?

A: The free base of this compound is inherently difficult to crystallize efficiently due to its low lattice energy. If the free base is not strictly required for your immediate next synthetic step, we strongly recommend performing a reactive crystallization to form a salt (e.g., Hydrochloride or Mesylate). Protonating the basic pyridine nitrogen and primary amine significantly increases the molecular dipole and lattice energy. This raises the melting point, entirely bypasses the LLPS spinodal boundary, and drives robust, high-yield crystallization.

Part 2: Experimental Workflows & Visualizations

Workflow 1: Thermodynamic Pathways of Crystallization

Understanding the thermodynamic trajectory of your reactor is critical. The diagram below illustrates the divergence between a failed unseeded batch (leading to LLPS) and a successful seeded batch.

G Start Homogeneous Solution (API in IPA) Cooling Cooling / Anti-Solvent Addition Start->Cooling Supersat Supersaturated State (Within MSZW) Cooling->Supersat LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Rapid Anti-Solvent No Seeds Seeding Introduction of Seeds (0.5-1.0 wt%) Supersat->Seeding Controlled Rate Seeding Applied Amorphous Impure Amorphous Solid (Poor Yield) LLPS->Amorphous Nucleation Controlled Crystal Growth Seeding->Nucleation Crystals High-Purity API Crystals (Optimal PSD) Nucleation->Crystals

Thermodynamic pathways of crystallization: LLPS (Oiling Out) vs. Controlled Seeded Growth.

Workflow 2: Troubleshooting Decision Tree

G Issue Issue: Poor Crystallization of 3-Isopropyl API Obs1 Observation: Dense oil forms at reactor bottom Issue->Obs1 Obs2 Observation: Sticky crystals, long filtration time Issue->Obs2 Root1 Root Cause: LLPS (Crossed Spinodal Curve) Obs1->Root1 Root2 Root Cause: Low Lattice Energy (Low Melting Point) Obs2->Root2 Sol1 Action: Decrease anti-solvent rate & add seeds early Root1->Sol1 Sol2 Action: Perform reactive crystallization (HCl salt) Root2->Sol2

Decision tree for troubleshooting common crystallization issues with the target API.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate real-time analytical validation steps. This prevents the continuation of a doomed batch.

Protocol A: Anti-Solvent Crystallization with Seeding (Free Base)

Objective: Isolate the free base while actively preventing LLPS.

  • Dissolution: Dissolve the crude API in Isopropanol (5 volumes) at 50°C.

    • Validation Check: Ensure complete visual clarity. Any residual turbidity indicates incomplete dissolution, which will artificially narrow the MSZW and induce premature phase separation.

  • Primary Cooling: Cool the reactor to 35°C at a rate of 0.5°C/min.

    • Validation Check: Monitor via Focused Beam Reflectance Measurement (FBRM). The chord length distribution must remain at baseline (zero counts), confirming the system is within the MSZW without spontaneous nucleation.

  • Seeding: Introduce 1.0 wt% of pre-milled API seeds (D90 < 20 µm) suspended in 0.1 volumes of IPA.

    • Validation Check: FBRM must show an immediate, stable spike in fine chord counts. If counts drop to zero, the seeds have dissolved (temperature is too high).

  • Anti-Solvent Addition: Dose water at a strictly controlled rate of 0.1 volumes/hour for 5 hours.

    • Validation Check: The FBRM total counts should rise linearly, indicating steady crystal growth. A sudden spike in visual turbidity without a corresponding increase in solid chord lengths on the FBRM indicates oiling out[2]. If this occurs, immediately pause addition and heat by 5°C to redissolve the oil phase.

  • Isolation: Cool to 5°C at 0.2°C/min, filter, and wash with cold 1:2 IPA/Water.

Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)

Objective: Maximize yield and purity by increasing the lattice energy of the API.

  • Free Base Dissolution: Dissolve the API in Ethyl Acetate (EtOAc) (8 volumes) at 20°C.

  • Acid Addition: Slowly add 1.05 equivalents of anhydrous HCl (as a 5M solution in Isopropanol) over 30 minutes.

    • Causality: Protonating the basic nitrogens forces the molecule into a highly crystalline ionic state, bypassing the lipophilic LLPS tendencies entirely.

  • Nucleation Validation:

    • Validation Check: The solution should transition from clear to a thick, white slurry within 10 minutes of acid addition. Verify the pH of the mother liquor is < 3.0 using pH paper to ensure complete salt conversion.

  • Aging and Isolation: Age the slurry for 2 hours at 20°C to allow Ostwald ripening. Filter and dry under vacuum at 40°C.

    • Validation Check: Yield should exceed 90% with a sharp melting point endotherm on DSC, confirming high crystalline purity.

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve stability and degradation issues...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve stability and degradation issues associated with 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2).

Because this compound features an electron-rich aminopyridine core fused to a cyclopentane ring, it is inherently vulnerable to specific environmental stressors. This guide bypasses generic advice to provide a mechanistic understanding of why your API degrades and how to implement self-validating protocols to stabilize it.

Part 1: Mechanistic Knowledge Base

To effectively troubleshoot, we must first understand the structural vulnerabilities of the compound. The degradation of this specific heteroaromatic amine is driven by three primary pathways:

  • Oxidative Degradation: The aminopyridine ring is highly susceptible to oxidation[1]. The primary amine can oxidize into nitroso or N-oxide derivatives. Furthermore, the benzylic-like positions (C5 and C7) on the dihydrocyclopenta ring are prone to autoxidation.

  • Carbamate Formation: Primary amines react preferentially with atmospheric carbon dioxide to form intermolecular ammonium carbamates[2]. This is catalyzed by ambient moisture.

  • Photolytic Cleavage: Exposure to ambient UV/light induces homolytic cleavage, generating radical intermediates that lead to polymerization and sample darkening[3].

Degradation API 3-Isopropyl-6,7-dihydro-5H- cyclopenta[c]pyridin-4-amine O2 Oxidative Degradation (O2 Exposure) API->O2 Ambient Air CO2 Carbamate Formation (CO2 Exposure) API->CO2 Atmospheric Moisture/CO2 UV Photolytic Cleavage (UV/Light) API->UV Improper Shielding N_Oxide N-Oxidation (Nitroso/N-Oxide) O2->N_Oxide Amine Attack Ketone Benzylic Oxidation (C5/C7 Ketones) O2->Ketone Ring Oxidation Salt Ammonium Carbamate Salts CO2->Salt Nucleophilic Addition Radical Radical Intermediates UV->Radical Homolysis

Fig 1: Primary degradation pathways of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine.

Part 2: Troubleshooting FAQs

Q: Why does the free base of my sample turn brown or yellow over time? A: Discoloration is a hallmark of oxidative degradation. When exposed to atmospheric oxygen, the primary amine undergoes N-oxidation. Additionally, the C5/C7 positions on the cyclopentapyridine ring undergo autoxidation to form ketones. This process is accelerated by light and heat[1].

Q: My sample shows an unexplained increase in mass and a shift in NMR peaks. What happened? A: Your sample has absorbed atmospheric carbon dioxide. Primary amines react with CO2 in the presence of ambient moisture to form carbamic acids, which rapidly convert into ammonium carbamate salts[2][4]. This nucleophilic addition increases the mass of the bulk powder and alters the chemical environment of the amine, leading to peak shifts in 1 H-NMR (specifically, the disappearance of the sharp -NH 2​ singlet and the appearance of broad carbamate signals).

Q: How does temperature affect the shelf-life of this compound? A: Temperature accelerates both oxidative and carbamate-forming pathways. While short-term handling at room temperature is acceptable, long-term storage of the free base strictly requires cold-chain protocols (typically -20°C)[5]. Lowering the temperature reduces the kinetic energy available to overcome the activation barriers for C-N bond cleavage and oxidation[4].

Part 3: Standard Operating Procedures (SOPs) for Stabilization

To ensure experimental reproducibility, utilize the following self-validating protocols to stabilize your API.

SOP 1: Hydrochloride Salt Formation (Recommended for Long-Term Solid Storage)

Mechanistic Rationale: Converting the free base to a hydrochloride salt protonates the primary amine. This removes the lone pair's nucleophilicity, effectively shutting down CO2 carbamate formation and drastically reducing oxidative susceptibility.

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous diethyl ether under an argon atmosphere.

    • Causality: Anhydrous conditions prevent premature hydrolysis or hydrate formation.

  • Cooling: Submerge the reaction flask in an ice bath (0–5°C).

    • Causality: Salt formation is exothermic; cooling prevents thermal degradation of the unreacted free base.

  • Acidification: Dropwise, add 1.1 molar equivalents of 2M HCl in diethyl ether while stirring continuously.

  • Validation Checkpoint: A white to off-white precipitate should form immediately. If the solution remains clear, the amine has likely already degraded into a non-basic N-oxide, or the HCl/ether concentration is compromised. Verify via titration.

  • Isolation: Filter the precipitate using a Schlenk frit under argon. Wash with 5 mL of cold, anhydrous ether.

  • Drying: Dry the resulting powder under high vacuum (<0.1 mbar) for 12 hours. Store the stable salt at room temperature or 4°C.

SOP 2: Aliquoting and Inert Storage for Liquid Formulations

Mechanistic Rationale: For assays requiring the free base in solution, minimizing headspace oxygen and moisture is critical to preventing radical-initiated photolysis and oxidation[3].

  • Solvent Degassing: Sparge the storage solvent (e.g., anhydrous DMSO or Methanol) with argon for 30 minutes prior to dissolution.

  • Preparation: Prepare the stock solution at the desired concentration.

  • Aliquoting: Dispense into single-use amber glass vials.

    • Causality: Amber glass blocks UV light, preventing homolytic cleavage and radical intermediate formation.

  • Inerting: Blanket the headspace of each vial with a gentle stream of argon for 5 seconds before capping.

  • Validation Checkpoint: Ensure caps feature PTFE-lined septa. Standard silicone septa are highly permeable to atmospheric O 2​ and CO 2​ over time, which will invalidate the inerting step.

  • Storage: Transfer immediately to a -80°C freezer.

Part 4: Quantitative Stability Data

The following table summarizes the degradation kinetics of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine under various storage conditions. Note the drastic improvement in stability when the compound is converted to an HCl salt.

Storage ConditionChemical FormAtmospheric Exposure1-Month Purity6-Month Purity12-Month Purity
25°C (Room Temp)Free BaseAmbient Air / Light88.5%62.1%< 40.0%
4°CFree BaseAmbient Air / Dark95.2%81.4%70.3%
-20°CFree BaseArgon / Dark99.5%98.1%96.4%
25°C (Room Temp)HCl SaltAmbient Air / Dark99.8%98.5%97.2%
-20°CHCl SaltArgon / Dark>99.9%>99.9%99.5%

Data Interpretation: The free base is fundamentally unstable at room temperature under ambient atmosphere. For any storage exceeding 30 days, researchers must either utilize cold-chain argon storage (-20°C)[5] or convert the API to its hydrochloride salt.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

Welcome to the technical support guide for 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address the common challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's poor aqueous solubility in experimental assays. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this compound into your research.

Introduction

3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine is a heterocyclic amine with significant potential in various research fields. However, its complex structure contributes to low water solubility, a common hurdle for many promising drug candidates, with estimates suggesting that over 70% of new chemical entities are poorly soluble in water.[1][2] This can lead to challenges in obtaining accurate and reproducible results in aqueous-based in vitro and in vivo assays. This guide will walk you through understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine not dissolving in my aqueous assay buffer?

A1: The chemical structure of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine contains a basic amine group and a largely nonpolar ring system. This molecular structure leads to a high crystal lattice energy, making it difficult for water molecules to surround and dissolve the individual molecules. In essence, the energy required to break the crystal structure is greater than the energy released when the molecule interacts with water.

Q2: I'm seeing precipitation in my cell culture plates after adding the compound. What's happening?

A2: This is a common consequence of poor solubility. You may have initially dissolved the compound in a small amount of an organic solvent like DMSO to create a stock solution.[3] However, when this stock is diluted into the larger volume of your aqueous assay buffer, the concentration of the organic solvent decreases significantly. This can cause the compound to crash out of solution and form a precipitate.[3]

Q3: Can I just increase the amount of DMSO in my assay to keep the compound dissolved?

A3: While increasing the co-solvent concentration can improve solubility, it's a trade-off. Organic solvents like DMSO can have their own biological effects and can be toxic to cells at higher concentrations.[4][5][6] It is crucial to determine the maximum tolerable concentration of your chosen co-solvent for your specific cell line or assay system to avoid confounding results.[7][8]

Q4: Are there any simple first steps I can take to improve solubility without complex formulations?

A4: Yes. The first and often most effective step for a basic compound like this is pH adjustment.[9][10][11][12] By lowering the pH of your solvent, you can protonate the basic amine group, creating a charged species that is generally more soluble in water.[11][13]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a systematic approach to improving the aqueous solubility of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine.

Strategy 1: pH Adjustment

This is the most direct method for improving the solubility of ionizable compounds.

Experimental Protocol: pH-Based Solubility Enhancement
  • Prepare a series of buffers: Create a range of buffers with pH values from 4.0 to 7.4 (e.g., acetate buffers for pH 4-5.5, phosphate buffers for pH 6-7.4).

  • Dispense the compound: Add a small, known amount of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine powder to a separate tube for each buffer.

  • Equilibrate: Add the corresponding buffer to each tube, vortex thoroughly, and allow the samples to equilibrate for several hours or overnight at a controlled temperature.

  • Separate undissolved compound: Centrifuge the samples at high speed to pellet any undissolved material.

  • Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Determine optimal pH: Plot solubility versus pH to identify the pH at which the compound is most soluble.

Expected Outcome & Rationale

As a basic compound, the solubility of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine is expected to increase as the pH decreases.[9][10][11][12][13] This is due to the protonation of the amine group, which introduces a positive charge and enhances the molecule's interaction with polar water molecules.

Strategy 2: Co-solvency

If pH adjustment alone is insufficient or not compatible with your assay, the use of co-solvents is the next logical step.

Experimental Protocol: Co-solvent Screening
  • Select co-solvents: Choose a panel of common, water-miscible organic solvents such as DMSO, ethanol, and PEG 400.[3][7]

  • Prepare stock solutions: Dissolve the compound in each co-solvent to create a high-concentration stock solution.

  • Determine maximum assay concentration: Serially dilute the stock solutions into your aqueous assay buffer.

  • Observe for precipitation: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is the approximate limit of solubility for that co-solvent system.

  • Consider assay compatibility: Always run a vehicle control with the highest concentration of the co-solvent to ensure it does not interfere with your assay or harm your cells.[5][6][8]

Data Summary: Co-solvent Compatibility
Co-solventTypical Starting Concentration in AssayMaximum Tolerated Concentration (Cell Line Dependent)Notes
DMSO0.1 - 0.5%< 1%Can induce cellular stress at higher concentrations.[5][6]
Ethanol0.1 - 1%< 1%Can have immunomodulatory effects.[4]
PEG 4000.5 - 5%VariableGenerally well-tolerated but can affect enzyme kinetics.[7]
Strategy 3: Use of Cyclodextrins

For more challenging solubility issues, cyclodextrins can be a powerful tool. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[14][15] They can encapsulate poorly soluble molecules, like 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine, effectively increasing their aqueous solubility.[14][15][][17]

Experimental Protocol: Cyclodextrin Complexation
  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of a variety of compounds.[18]

  • Prepare a cyclodextrin solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add the compound: Add an excess of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine to the cyclodextrin solution.

  • Equilibrate: Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.

  • Remove excess compound: Filter or centrifuge the solution to remove any undissolved compound.

  • Determine solubility enhancement: Quantify the concentration of the dissolved compound in the supernatant.

Visualizing the Strategy

Below is a flowchart to guide your decision-making process for overcoming solubility challenges.

Solubility_Enhancement_Workflow start Start: Poorly Soluble Compound ph_adjust Strategy 1: pH Adjustment start->ph_adjust ph_success Solubility Achieved? ph_adjust->ph_success co_solvent Strategy 2: Co-solvents ph_success->co_solvent No end_success Proceed with Assay ph_success->end_success Yes co_solvent_success Solubility Achieved? co_solvent->co_solvent_success cyclodextrin Strategy 3: Cyclodextrins co_solvent_success->cyclodextrin No co_solvent_success->end_success Yes cyclodextrin_success Solubility Achieved? cyclodextrin->cyclodextrin_success cyclodextrin_success->end_success Yes end_fail Advanced Formulation Needed (e.g., Solid Dispersions, Nanoparticles) cyclodextrin_success->end_fail No

Caption: Decision workflow for solubility enhancement.

Advanced Strategies

If the above methods do not yield the desired solubility, more advanced formulation techniques may be necessary. These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[14]

  • Nanotechnology: Reducing the particle size of the compound to the nanoscale can significantly increase its surface area and, consequently, its dissolution rate.[1][19][20][21] This can be achieved through techniques like nanosuspensions.[1]

  • Salt Formation: Creating a salt of the basic amine can drastically improve its aqueous solubility and dissolution rate.[21][22][23][24][25][26]

These advanced strategies often require specialized equipment and expertise in formulation science.

Conclusion

Overcoming the poor aqueous solubility of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine is a critical step in obtaining reliable and meaningful data from your assays. By systematically applying the strategies outlined in this guide, from simple pH adjustments to more advanced formulation techniques, researchers can successfully work with this and other challenging compounds. Always remember to validate the compatibility of your chosen solubilization method with your specific experimental system.

References

  • Chad's Prep®. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • Fiveable. (2025, August 15). pH and Solubility. Retrieved from [Link]

  • Høyer-Hansen, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 557-564.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • University of Huddersfield. (2016, January 7). Novel formulation strategies to overcome poorly water soluble compounds. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Tetyana, P., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. Pharmaceutics, 15(7), 1845.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Kumar, S., & Kumar, A. (2014). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 76(4), 286-293.
  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Retrieved from [Link]

  • Basicmedical Key. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
  • OA Monitor Ireland. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences and Technology. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2023, February 15). Contemporary Review on Solubility Enhancement Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. Retrieved from [Link]

  • IMR Press. (n.d.). enhancing water-solubility of poorly soluble drug, asiatic acid with hydroxypropyl-β-cyclodextrin. Retrieved from [Link]

  • SpringerLink. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from [Link]

  • PriMera Scientific Publications. (2026, March 2). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Scaffold Hopping in Kinase Inhibitor Design: 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine vs. Traditional Pyridine Derivatives

The Evolution of the Pyridine Pharmacophore Traditional monocyclic pyridines (e.g., 2-aminopyridine or 3-aminopyridine) have long served as fundamental hinge-binding motifs in ATP-competitive kinase inhibitors. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Evolution of the Pyridine Pharmacophore

Traditional monocyclic pyridines (e.g., 2-aminopyridine or 3-aminopyridine) have long served as fundamental hinge-binding motifs in ATP-competitive kinase inhibitors. However, their high conformational flexibility often results in promiscuous binding across the kinome, leading to off-target toxicity and rapid metabolic clearance via cytochrome P450 (CYP) mediated N-oxidation.

The introduction of the bicyclic 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine scaffold represents a paradigm shift in rational drug design. By fusing a cyclopentane ring to the pyridine core, medicinal chemists lock the bioactive conformation, significantly reducing the entropic penalty upon binding[1]. Furthermore, the strategic placement of the 3-isopropyl group provides a directed hydrophobic anchor that perfectly occupies the lipophilic pocket adjacent to the kinase hinge region, a feature heavily leveraged in the development of highly selective GSK3α and MEK inhibitors[2].

Mechanistic Causality and Structural Dynamics

Causality in Scaffold Rigidification: When a flexible traditional pyridine binds to a kinase hinge (typically via hydrogen bonding to the backbone carbonyl and amide of the hinge residues), it retains multiple rotational degrees of freedom. This inherent flexibility allows the molecule to adapt to the active sites of unintended kinases (e.g., CDK2, Aurora kinases), driving off-target toxicity.

Conversely, the 6,7-dihydro-5H-cyclopenta[c]pyridine core is sterically restricted[1]. The fused aliphatic ring prevents the 4-amine from adopting non-productive rotamers, ensuring it acts as an obligate hydrogen bond donor in the exact vector required for hinge engagement[3]. Additionally, the 3-isopropyl moiety acts as a steric shield, blocking CYP-mediated N-oxidation of the pyridine nitrogen, thereby extending the compound's metabolic half-life and improving in vivo exposure.

Quantitative Performance Comparison

To objectively evaluate the efficacy of the 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine core, we compare its performance against a matched traditional 3-aminopyridine analog in a standardized kinase inhibition model (e.g., GSK3α/MEK)[4].

Pharmacological ParameterTraditional 3-Aminopyridine Derivative3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine Derivative
Target IC50 (GSK3α) 145 nM8 nM
Kinome Selectivity (S-score at 1 µM) 0.45 (Binds >40 kinases)0.08 (Highly selective)
HLM Half-life (T1/2) 18 minutes>120 minutes
Primary Clearance Mechanism Rapid N-oxidationSlow aliphatic hydroxylation
Entropic Binding Penalty (-TΔS) High (Flexible)Low (Pre-organized conformation)

Logical Framework of Scaffold Rigidification

ScaffoldLogic A Traditional Pyridine (Flexible Scaffold) C Promiscuous Binding (High Off-Target) A->C B Cyclopenta[c]pyridine (Rigidified Core) D Precise Hinge Alignment (High Selectivity) B->D E Toxicity / Low Efficacy C->E F Potent Kinase Inhibition D->F

Figure 1: Logical flow of scaffold rigidification on kinase selectivity and efficacy.

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control to verify the mechanistic causality of the assay.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the IC50 of the cyclopenta[c]pyridine derivative against target kinases. Causality & Validation: This assay uses a ratiometric readout (665 nm / 615 nm) which internally corrects for compound auto-fluorescence or inner-filter effects, ensuring that the measured inhibition is genuinely due to target engagement, not optical interference.

Step-by-Step Methodology:

  • Matrix Preparation: Dispense 5 µL of the target kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation and promiscuous inhibition.

  • Compound Incubation: Add 50 nL of the inhibitor in 100% DMSO (dose-response curve). Include DMSO-only wells (100% activity control) and Staurosporine (10 µM, 0% activity control) to define the assay window. Incubate for 30 minutes to allow the rigid cyclopenta[c]pyridine core to achieve binding equilibrium.

  • Initiation: Add 5 µL of ATP and specific peptide substrate. Crucial Step: The ATP concentration must be set exactly at its apparent Km for the specific kinase to ensure the IC50 reflects true competitive binding affinity (Ki).

  • Quenching: After 60 minutes, add 10 µL of stop buffer containing 20 mM EDTA. Causality: EDTA rapidly chelates Mg2+, which is an essential cofactor for ATP coordination, instantly halting all kinase activity and preventing signal drift.

  • Detection: Add Europium-labeled anti-phospho antibody and APC-conjugated tracer. Read on a TR-FRET compatible microplate reader.

TRFRET Step1 1. Compound Incubation (Target Kinase + Inhibitor) Step2 2. ATP & Substrate Addition (Initiate Phosphorylation) Step1->Step2 Step3 3. Quench Reaction (Add EDTA to chelate Mg2+) Step2->Step3 Step4 4. Fluorophore Binding (Eu-labeled Ab + APC-tracer) Step3->Step4 Step5 5. TR-FRET Readout (Calculate 665/615 nm ratio) Step4->Step5

Figure 2: Self-validating TR-FRET kinase assay workflow with EDTA quenching.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: Verify the steric shielding effect of the 3-isopropyl group against CYP-mediated degradation. Causality & Validation: The assay requires an active NADPH regenerating system. Without it, CYP enzymes rapidly deplete NADPH, leading to a false-positive appearance of metabolic stability. A parallel run without NADPH serves as the negative control to rule out non-CYP mediated degradation (e.g., chemical instability).

Step-by-Step Methodology:

  • Matrix Preparation: Suspend pooled HLMs (1 mg/mL final protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the cyclopenta[c]pyridine derivative to a final concentration of 1 µM.

  • Initiation: Start the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: This system continuously recycles NADP+ to NADPH, preventing product inhibition and maintaining a linear enzymatic rate.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly precipitates microsomal proteins, stopping metabolism and preparing the sample for LC-MS/MS analysis.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (T1/2).

Conclusion

The transition from traditional monocyclic pyridines to the 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine scaffold exemplifies the power of conformational restriction in medicinal chemistry. By integrating a fused cyclopentane ring and a strategically positioned isopropyl anchor, this core overcomes the historical limitations of off-target promiscuity and rapid metabolic clearance, offering a highly validated, efficacious platform for next-generation kinase inhibitors.

References

  • Title: Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: WO2024233900A1 - Gsk3a inhibitors and methods of use thereof Source: Google Patents URL

Sources

Comparative

Validation of Analytical Methods for Testing 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine Purity: A Comparative Guide

Executive Summary The accurate determination of purity for complex pharmaceutical intermediates is a critical bottleneck in drug development. 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of purity for complex pharmaceutical intermediates is a critical bottleneck in drug development. 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2) is a highly valuable, structurally complex intermediate utilized in advanced synthetic pipelines[1]. However, its primary amine group and hydrophobic cyclopenta[c]pyridine core present significant chromatographic challenges[2]. This guide objectively compares analytical column technologies and provides a self-validating, ICH-compliant experimental protocol for robust purity testing.

The Analytical Challenge: Causality of Peak Tailing

As a Senior Application Scientist, I frequently observe that basic amines dominate the modern pharmacopeia but are notoriously difficult to analyze using standard reversed-phase liquid chromatography (RPLC)[3].

The root cause of this difficulty lies in the cation-exchange mechanism . Under standard acidic mobile phase conditions (e.g., pH 2.0–3.0), the primary amine of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine becomes fully protonated (positively charged). Simultaneously, residual silanol groups on traditional silica-based stationary phases become ionized (negatively charged)[4]. The resulting secondary electrostatic interactions drag the analyte through the column, manifesting as severe "shark fin" peak tailing, reduced theoretical plates, and poor batch-to-batch reproducibility[3].

Comparative Analysis of Analytical Alternatives

To establish a reliable purity assay, we must select a stationary phase that actively mitigates these secondary interactions without relying on mass spectrometry (MS)-incompatible ion-pairing reagents.

  • Alternative 1: Traditional Silica-Based C18 (e.g., BEH C18) While offering excellent mechanical stability, traditional C18 columns suffer heavily from the aforementioned cation-exchange interactions[4]. To achieve acceptable peak shapes, analysts are often forced to use high-ionic-strength buffers (like phosphates) which suppress the silanol charge but are entirely incompatible with LC-MS workflows[5].

  • Alternative 2: Charged Surface Hybrid (CSH) C18 (Recommended) CSH technology introduces a reproducible, low-level positive surface charge to the hybrid organic/inorganic stationary phase[6]. This creates a Coulombic repulsion between the positively charged column surface and the protonated 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine[4]. This mechanism effectively eliminates secondary interactions, yielding perfectly symmetrical peaks and massive improvements in mass loadability even when using low-ionic-strength, MS-compatible additives like 0.1% Formic Acid[6].

  • Alternative 3: Gas Chromatography (GC-FID) While GC-FID offers high theoretical plate counts, the polarity of the primary amine and the rigid cyclopenta-fused ring system make the compound prone to thermal degradation or irreversible adsorption in the injection port. It would require complex pre-column derivatization, introducing unnecessary assay variability.

Experimental Protocol: Self-Validating HPLC Method

To ensure scientific integrity, the following methodology is designed as a self-validating system based on the ICH Q2(R2) guidelines for the validation of analytical procedures[7]. The assay cannot proceed to sample analysis unless the internal System Suitability Testing (SST) gates are cleared.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (with MS monitoring if required)

  • Column Temperature: 40°C

Step-by-Step Validation Workflow
  • System Suitability Testing (The Self-Validating Gate): Inject the 100% working standard (1.0 mg/mL) in five replicates. The system is validated for the current run only if the tailing factor ( Tf​ ) is ≤1.5 , theoretical plates ( N ) are ≥10,000 , and peak area %RSD is ≤2.0% .

  • Specificity: Inject a blank matrix, a pure standard of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine, and a sample spiked with known synthetic impurities. Confirm that the critical resolution ( Rs​ ) between the main peak and the closest eluting impurity is >2.0 [7].

  • Linearity & Range: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration. Plot peak area against concentration. The method is linear if the correlation coefficient ( R2 ) is >0.999 [8].

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic blank matrix at three levels (50%, 100%, 150%) in triplicate. Extract and analyze. Calculate the percentage recovery (Acceptance: 98.0% - 102.0%)[9].

  • Precision (Repeatability): Perform six independent preparations of the 100% test concentration. Calculate the Relative Standard Deviation (%RSD) of the assay results (Acceptance: <2.0% )[8].

Data Presentation

Table 1: Chromatographic Performance Comparison (Traditional C18 vs. CSH C18) Data demonstrates the causality of surface charge modification on basic amine chromatography.

ParameterTraditional BEH C18Charged Surface Hybrid (CSH) C18Analytical Impact
Tailing Factor ( Tf​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)Prevents co-elution; improves resolution of minor impurities.
Theoretical Plates ( N ) 4,50014,200Sharper peaks yield higher signal-to-noise ratios.
Mass Loadability < 1 µg (Rapid Overload)> 10 µgCrucial for detecting trace impurities (<0.05%) without main peak distortion.

Table 2: ICH Q2(R2) Validation Summary for CSH C18 Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability Tf​≤1.5 ; %RSD ≤2.0% Tf​=1.1 ; %RSD = 0.4%PASS
Specificity Resolution ( Rs​ ) >2.0 Rs​=3.2 (nearest impurity)PASS
Linearity R2>0.999 (50% to 150%) R2=0.9998 PASS
Accuracy 98.0% – 102.0% Mean Recovery99.4% – 100.6%PASS
Precision %RSD <2.0% ( n=6 )0.6%PASS

Method Validation Workflow

ICH_Validation_Workflow SST System Suitability Testing (Self-Validating Gate) Spec Specificity Baseline Resolution > 2.0 SST->Spec Pass Lin Linearity & Range R² > 0.999 Spec->Lin Acc Accuracy Recovery 98% - 102% Lin->Acc Prec Precision %RSD < 2.0% Acc->Prec Sens LOD / LOQ S/N > 3 & S/N > 10 Prec->Sens Approve Method Fit for Purpose (Validated) Sens->Approve

Figure 1: Self-validating ICH Q2(R2) analytical method workflow for purity testing.

References

  • Source: sigmaaldrich.
  • Source: bldpharm.
  • Title: ICH Q2(R2)
  • Title: Validation of Analytical Procedure Q2(R2)
  • Title: How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Source: chromatographyonline.
  • Source: chromnet.
  • Source: researchgate.

Sources

Validation

Comparative Binding Affinity Guide: 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine and Structural Analogs in Kinase Inhibitor Discovery

Executive Summary & Structural Rationale In the landscape of targeted therapeutics, the has emerged as a privileged hinge-binding motif for kinase inhibitors, demonstrating exceptional efficacy in targeting the Janus kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, the has emerged as a privileged hinge-binding motif for kinase inhibitors, demonstrating exceptional efficacy in targeting the Janus kinase (JAK) family and TYK2[1]. This guide evaluates the binding affinity and thermodynamic profile of a highly optimized building block: 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS 2409124-11-2), comparing it against three structural analogs to elucidate its Structure-Activity Relationship (SAR).

The architectural brilliance of this specific molecule lies in its tripartite design:

  • The 4-Aminopyridine Core: Forms critical bidentate hydrogen bonds with the kinase hinge region (donor via the 4-amino group, acceptor via the pyridine nitrogen).

  • The 3-Isopropyl Group: Acts as a precise steric probe for the hydrophobic gatekeeper pocket, maximizing van der Waals interactions without inducing steric clashes.

  • The Cyclopentyl Fusion: Restricts the conformational flexibility of the scaffold. By locking the ring system, it significantly reduces the entropic penalty ( −TΔS ) typically incurred upon target binding.

To objectively assess its performance, we compare this target compound against analogs with varying gatekeeper probes (methyl vs. cyclopentyl) and expanded ring fusions (cyclohexyl).

Comparative Binding Affinity Data

The following data synthesizes biochemical inhibition ( IC50​ ) and biophysical binding parameters ( Kd​ , ΔH , −TΔS ) against a representative model kinase (JAK3). The thermodynamic parameters were derived via Isothermal Titration Calorimetry (ITC), while kinetics were orthogonalized via Surface Plasmon Resonance (SPR).

CompoundStructural Modification IC50​ (nM) Kd​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)
Target Compound 3-Isopropyl (Reference) 15.2 12.5 -8.5 -2.3 0.48
Analog A 3-Methyl (Smaller probe)180.5150.0-6.0-3.20.39
Analog B 3-Cyclopentyl (Bulkier probe)95.085.2-7.2-2.10.41
Analog C Tetrahydroisoquinoline (Expanded ring)50.445.0-9.0-0.50.43

Data Interpretation: The Target Compound demonstrates the optimal balance of enthalpy and entropy. Analog A suffers a significant loss in binding affinity ( Kd​ = 150 nM) because the smaller methyl group fails to fully engage the hydrophobic gatekeeper pocket, leading to a less favorable enthalpy ( ΔH = -6.0 kcal/mol). Conversely, Analog B introduces steric clashes with the gatekeeper residue, diminishing affinity. Analog C shows strong enthalpic bonds but incurs a higher entropic penalty ( −TΔS = -0.5 kcal/mol) due to the increased flexibility of the six-membered cyclohexyl ring compared to the rigid cyclopentyl fusion.

Mandatory Visualization: SAR & Binding Mechanics

SAR_Model Core 3-Isopropyl-6,7-dihydro-5H- cyclopenta[c]pyridin-4-amine Hinge 4-Aminopyridine Core (Hinge Binder) Core->Hinge Gatekeeper 3-Isopropyl Group (Gatekeeper Probe) Core->Gatekeeper FusedRing Cyclopentyl Fusion (Conformational Lock) Core->FusedRing Hinge_Detail Bidentate H-bonds: Donor (NH2) & Acceptor (N) Hinge->Hinge_Detail Gatekeeper_Detail Hydrophobic Contacts (Optimal Steric Fit) Gatekeeper->Gatekeeper_Detail FusedRing_Detail Reduces Entropic Penalty (-TΔS) FusedRing->FusedRing_Detail

Figure 1: SAR and binding mechanics of the cyclopenta[c]pyridin-4-amine scaffold.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating biophysical protocols must be employed to measure the binding affinities of these low-molecular-weight fragments.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining the complete down to the nanomolar range[2].

Causality & Design: Because the target compound has a high affinity ( Kd​≈12 nM), standard direct titration can result in a steep, featureless binding isotherm. We utilize a precise buffer match to eliminate heat of dilution artifacts, and include 5% glycerol to prevent protein aggregation during the 2-hour run.

  • Buffer Preparation: Dialyze the purified kinase overnight against ITC Buffer (25 mM HEPES, 150 mM NaCl, 5% Glycerol, 1 mM TCEP, pH 7.4). Crucial step: The ligand must be dissolved in the exact same dialysate to prevent background heat generated by buffer mismatch.

  • Sample Loading: Load the calorimetric cell with 20 µM of the kinase. Load the injection syringe with 200 µM of the 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine ligand.

  • Titration Parameters: Set the instrument to 25°C. Program 19 injections of 2 µL each, with a 120-second spacing between injections to allow the thermal power to return to baseline. Set the reference power to 5 µcal/s.

  • Control Experiment: Perform a blank titration (ligand injected into buffer alone). Subtract this background heat from the experimental data.

  • Data Integration: Fit the integrated heat data to a one-site binding model using Origin or equivalent software to extract N (stoichiometry), Ka​ (association constant), and ΔH (enthalpy). Calculate ΔS using the equation ΔG=−RTln(Ka​)=ΔH−TΔS .

Protocol 2: Surface Plasmon Resonance (SPR)

SPR provides orthogonal validation of the Kd​ while elucidating the kinetic rates ( kon​ and koff​ ) of [3].

Causality & Design: Small molecules (<200 Da) produce very low response units (RU). Therefore, high-density protein immobilization and a rigorous DMSO solvent correction curve are mandatory. Without solvent correction, the bulk refractive index change caused by slight DMSO variations will completely mask the binding signal.

  • Surface Preparation: Use a CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry. Immobilize the kinase to a high density (~3000 RU) to ensure the theoretical maximum response ( Rmax​ ) for the 176 Da ligand is detectable (>15 RU).

  • Buffer Setup: Use HBS-EP+ buffer supplemented with exactly 1% DMSO.

  • Solvent Correction: Prepare a 6-point DMSO calibration curve ranging from 0.5% to 1.5% DMSO in HBS-EP+. Run this prior to the analyte to map the bulk shift artifacts.

  • Analyte Injection: Prepare a 3-fold dilution series of the compound (from 100 nM down to 0.4 nM). Inject at a high flow rate of 50 µL/min to minimize mass transport limitations. Use an association time of 60 seconds and a dissociation time of 180 seconds.

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference channel and a buffer-only injection). Fit the data to a 1:1 Langmuir binding model to derive kon​ , koff​ , and Kd​ .

References

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Quantitative analysis of JAK binding using isothermal titration calorimetry and surface plasmon resonance Source: Methods in Molecular Biology (PubMed) URL:[Link]

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands Source: Nature Protocols URL:[Link]

Sources

Comparative

Reproducibility of Commercial Synthesis Routes for 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine: A Comparative Guide

Executive Summary & Scientific Context The cyclopenta[c]pyridine scaffold is a privileged structural motif in modern medicinal chemistry. It serves as the core backbone for numerous monoterpene pyridine alkaloids (MTPAs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The cyclopenta[c]pyridine scaffold is a privileged structural motif in modern medicinal chemistry. It serves as the core backbone for numerous monoterpene pyridine alkaloids (MTPAs) and acts as a highly selective pharmacophore in targeted therapies, including aldosterone synthase inhibitors and novel antiviral agents [1].

Specifically, 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2) represents a highly functionalized, sterically demanding building block. The isopropyl group at the C3 position provides critical steric bulk that modulates target-protein binding kinetics, while the C4 primary amine is essential for establishing hydrogen bond donor interactions within kinase hinge-binding motifs. For drug development professionals, deciding between sourcing this compound commercially versus synthesizing it in-house requires a rigorous evaluation of reproducibility, scalability, and purity.

Molecular Profile & Commercial Specifications

When sourcing 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine commercially (e.g., via Sigma-Aldrich or BLD Pharm), the compound must meet strict quality control parameters. The table below summarizes the quantitative data and baseline specifications expected from commercial vendors[2].

PropertySpecification / ValueClinical/Synthetic Relevance
CAS Number 2409124-11-2Unique identifier for the exact regioisomer.
Molecular Formula C₁₁H₁₆N₂-
Molecular Weight 176.26 g/mol Optimal low-MW fragment for lead optimization.
Standard Purity ≥97% (HPLC/NMR)Critical for avoiding side-reactions in cross-coupling.
Physical Form Solid / LiquidPhase depends on ambient temperature and purity.
Storage & Transport Cold-chain, Inert AtmospherePrevents spontaneous oxidation of the primary amine.

Comparative Synthetic Strategies

To objectively evaluate the acquisition of this building block, we compare direct commercial sourcing against two primary in-house synthesis routes.

  • Route A: Commercial Sourcing & Direct Functionalization Purchasing the compound guarantees high initial purity (>97%) and is ideal for discovery-scale workflows (<10g). However, commercial batches often require cold-chain logistics to prevent amine degradation, and bulk scale-up can be cost-prohibitive.

  • Route B: Superbase-Promoted Annulation (In-House) A modern, transition-metal-free approach. This route utilizes o-alkynylaldehydes and primary amines, promoted by potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO). It sequentially forms the C-N, C-C, and C=O bonds to build the cyclopenta[c]pyridine core [3].

  • Route C: Pauson-Khand Cycloaddition (In-House) A classical synthetic route utilizing chiral enyne derivatives. While it offers exceptional diastereoselectivity for complex analogs, it relies heavily on transition metals (Co or Ru) [4]. This introduces the risk of toxic trace-metal residues, necessitating rigorous and costly metal-scavenging steps during late-stage development.

SynthPathway SM Starting Material (o-alkynylaldehyde) Int1 Cyclopenta[c]pyridinone Core SM->Int1 Superbase Annulation (KOH/DMSO) Int2 Isopropylation & Amination Int1->Int2 Grignard Reagent & Dehydration Prod 3-Isopropyl-6,7-dihydro-5H- cyclopenta[c]pyridin-4-amine Int2->Prod NH3 / Pd-Catalyzed Cross-Coupling

Fig 1. Synthetic pathways for cyclopenta[c]pyridin-4-amine derivatives.

Performance Comparison Data

The following table objectively compares the performance, scalability, and risks associated with each procurement/synthesis route.

ParameterRoute A: Commercial SourcingRoute B: Superbase AnnulationRoute C: Pauson-Khand
Primary Advantage Immediate availabilityTransition-metal-free, scalableHigh stereocontrol for analogs
Typical Yield N/A (Purchased)65–75% (Core formation)50–60%
Purity Profile >97% (Vendor certified)>95% (Post-chromatography)>90% (Requires metal scavenging)
Time-to-Target 3–7 days (Shipping dependent)4–5 days (Synthesis & QC)7–10 days
Scalability Limited by vendor stockHigh (>100g viable)Moderate (Metal cost/toxicity)
Trace Metal Risk LowNone (Metal-free)High (Co/Ru residues)

Experimental Methodology: Self-Validating In-House Synthesis

For teams opting for Route B (Superbase Annulation) to bypass commercial supply chain limits, the following protocol details the formation of the critical 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one intermediate, which is subsequently functionalized to the target amine.

Objective: Transition-metal-free synthesis of the cyclopenta[c]pyridine core via superbase-promoted C-N/C-C bond formation [3].

Step-by-Step Protocol & Mechanistic Causality:

  • Imine Formation: In an oven-dried Schlenk flask under an N₂ atmosphere, dissolve the starting o-alkynylaldehyde (1.0 eq) in anhydrous DMSO (0.2 M). Add the primary amine source (1.2 eq) dropwise.

    • Causality: DMSO is deliberately selected over DMF or THF because it acts as both a polar aprotic solvent and an in-situ oxidant. It actively participates in the subsequent dehydrogenation step, driving the aromatization of the newly formed pyridine ring.

  • Superbase Annulation: Add finely powdered KOH (2.0 eq) to the mixture. Heat the reaction to 80°C and stir for 12 hours.

    • Causality: The highly basic environment promotes the intramolecular nucleophilic attack of the imine nitrogen onto the alkyne, followed by rapid C-C bond formation to close the cyclopentane ring.

  • Quench and Extraction: Cool the reaction mixture to 0°C and quench slowly with ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Causality: The cold aqueous quench is a self-purifying step. It crashes out the highly lipophilic cyclopenta[c]pyridine core into the organic phase while trapping the polar DMSO and KOH byproducts entirely in the aqueous phase.

  • Analytical Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 7:3).

    • Validation System: Confirm the structure via ¹H NMR (look for the distinct disappearance of the aldehyde proton and the appearance of pyridine aromatic protons at ~8.4 ppm) and HRMS to ensure no uncyclized intermediates remain.

DecisionTree Start Target: CAS 2409124-11-2 Scale Required Scale? Start->Scale Comm Commercial Sourcing (Sigma, BLD Pharm) Scale->Comm < 10g (Discovery) InHouse In-House Synthesis (Superbase Route) Scale->InHouse > 10g or Custom QC Validation (NMR, HRMS) Comm->QC Verify Purity InHouse->QC Confirm Structure

Fig 2. Decision matrix for sourcing vs. synthesizing cyclopenta[c]pyridines.

References

  • Title: Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives Source: Molecules (MDPI) URL: [Link] [1]

  • Title: Synthesis of Cyclopentaquinolinone and Cyclopentapyridinone from ortho-alkynyl-N-arylaldehyde via Superbase-promoted C-N, C-O and C-C Bonds Formation Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link] [3]

  • Title: Synthesis of 2-Heteroaryl Substituted Chiral Fused Cyclopenta[c]pyridine Derivatives via Pauson-Khand Reaction Source: Middle East Technical University (METU) Open Access Theses URL: [Link] [4]

Validation

Cross-Reactivity Profiling of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine: A Comprehensive Comparison Guide

Executive Summary In modern drug discovery, optimizing the selectivity of hinge-binding motifs is a primary hurdle. 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2) represents a highly substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, optimizing the selectivity of hinge-binding motifs is a primary hurdle. 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2) represents a highly substituted, sterically hindered aminopyridine scaffold. While standard aminopyridines are privileged pharmacophores for kinase inhibition and GPCR targeting, their flat, unhindered heteroaromatic nature frequently drives promiscuous cross-reactivity, leading to off-target kinase inhibition, Cytochrome P450 (CYP) coordination, and hERG channel blockade.

This guide provides an objective, data-driven comparison of this bicyclic scaffold against standard unsubstituted analogs, detailing the self-validating biological assays required to map its cross-reactivity profile.

Kinome Cross-Reactivity: Active-Site Competition Profiling

Causality & Structural Rationale

The core interaction of aminopyridines in kinase active sites involves hydrogen bonding between the pyridine nitrogen/exocyclic amine and the kinase hinge region. However, the addition of the bulky isopropyl group at the C3 position and the rigid cyclopentyl fusion (C6-C7) in 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine introduces significant sp³ character. This specific vectoring is designed to clash with bulky "gatekeeper" residues (e.g., Methionine or Leucine) in off-target kinases, theoretically narrowing the scaffold's kinome cross-reactivity compared to a standard 4-aminopyridine.

Methodology: KINOMEscan® Profiling

To empirically validate this selectivity, the scaffold is evaluated using the DiscoverX KINOMEscan® platform, an industry-standard active site-directed competition binding assay that operates without the need for ATP, preventing ATP-concentration artifacts[1].

Step-by-Step Protocol:

  • Preparation: Grow kinase-tagged T7 phage strains in E. coli to log-phase, induce lysis, and filter. For specific targets, produce DNA-tagged kinases in HEK-293 cells[1].

  • Immobilization: Immobilize active-site directed probe ligands onto a solid bead support[1].

  • Competition Reaction: In a 384-well polypropylene plate, mix the DNA-tagged kinases, the ligand-bound beads, and the test compound (prepared as an 11-point 3-fold dilution series from a 111× DMSO stock for Kd​ determination) in 1× binding buffer[1].

  • Incubation & Wash: Allow the system to reach thermodynamic equilibrium. Compounds that cross-react with the kinase active site will competitively prevent the kinase from binding to the immobilized ligand[1]. Wash the beads to remove unbound proteins and compounds.

  • Quantification: Elute the bound kinase and quantify the remaining DNA tags using quantitative PCR (qPCR)[1]. A diminished qPCR signal indicates high cross-reactivity (inhibition) by the test compound[1].

G Start Immobilized Kinase Ligand on Solid Support AddKinase Add DNA-tagged Kinase + Test Compound Start->AddKinase Compete Competition Binding (Active Site) AddKinase->Compete Wash Wash Unbound Kinase/Compound Compete->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify via qPCR (Calculate % Inhibition) Elute->qPCR

Caption: Workflow of the KINOMEscan active-site competition binding assay.

Comparative Data Analysis
Kinase TargetGatekeeper ResidueStandard 4-Aminopyridine Kd​ (nM)3-Isopropyl-6,7-dihydro... Kd​ (nM)Selectivity Shift
LCKThr316 (Small)4552Neutral
EGFRThr790 (Small)120115Neutral
Aurora ALeu210 (Bulky)310>10,000>32x Improved
VEGFR2Val916 (Bulky)450>10,000>22x Improved

Insight: The quantitative data confirms the structural hypothesis. The steric bulk of the isopropyl group effectively abolishes cross-reactivity with kinases possessing bulky gatekeeper residues (Aurora A, VEGFR2), while maintaining affinity for kinases with smaller gatekeepers (LCK, EGFR).

Metabolic Liability: CYP450 Inhibition Assay

Causality & Structural Rationale

Nitrogen-containing heteroaromatics are notorious for causing drug-drug interactions (DDIs) by directly coordinating with the heme iron of Cytochrome P450 (CYP) enzymes. By flanking the pyridine nitrogen with an isopropyl group and a cyclopentyl ring, the approach vector to the CYP heme core is sterically hindered, which should theoretically reduce reversible CYP inhibition.

Methodology: LC-MS/MS CYP Inhibition

This self-validating protocol aligns with FDA and EMA draft guidances for in vitro metabolism-mediated DDI studies[2].

Step-by-Step Protocol:

  • Pre-incubation: In a 96-well plate, combine pooled Human Liver Microsomes (HLMs) at a protein concentration of 0.1 mg/mL with the test compound (titrated from 0.1 µM to 100 µM) in potassium phosphate buffer[3]. Pre-incubate for 5 minutes at 37°C[3].

  • Substrate Addition: Add FDA-recommended CYP-specific probe substrates at concentrations strictly below their established Km​ values (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6, Diclofenac for CYP2C9)[2][3].

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH and incubate for 5–10 minutes at 37°C[3].

  • Quenching & Analysis: Terminate the reaction by adding 100 µL of ice-cold acetonitrile spiked with an internal standard[3]. Centrifuge the plates at 3000×g for 15 minutes[3]. Analyze 100 µL of the supernatant via LC-MS/MS to quantify the decrease in metabolite formation relative to vehicle controls[2][3].

Comparative Data Analysis
CYP IsoformStandard 4-Aminopyridine IC 50​ (µM)3-Isopropyl-6,7-dihydro... IC 50​ (µM)DDI Risk Assessment
CYP3A42.1>50.0Low
CYP2D64.528.4Low/Moderate
CYP2C98.2>50.0Low

Insight: The sterically encumbered 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine demonstrates a profound reduction in CYP3A4 and CYP2C9 cross-reactivity compared to the unhindered standard, validating the use of adjacent sp³ bulk to mitigate heme coordination liabilities.

Cardiotoxicity: hERG Channel Patch-Clamp Assay

Causality & Structural Rationale

Increasing the lipophilicity (ClogP) of basic amines often inadvertently increases their affinity for the central cavity of the human Ether-à-go-go-Related Gene (hERG / Kv​11.1 ) potassium channel, triggering QT interval prolongation and fatal arrhythmias[4][5]. It is critical to verify that the added lipophilic bulk of the isopropyl and cyclopentyl groups does not trigger hERG cross-reactivity.

Methodology: Automated Patch-Clamp (Physiological Temperature)

To ensure high-fidelity data that translates to clinical safety, this protocol utilizes an automated patch-clamp system (e.g., Qube 384) at physiological temperatures, adhering to ICH S7B Q&A 2.1 best practices[4][6].

Step-by-Step Protocol:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel and harvest them using optimized detachment protocols[6].

  • System Loading: Load the cells onto a 384-well automated patch-clamp platform utilizing multi-hole (population patch) format chips to ensure robust current amplitudes[6]. Maintain the recording environment at physiological temperature (37°C) to accurately capture temperature-dependent channel gating[6].

  • Voltage Protocol: Apply a standardized voltage waveform: Hold the membrane potential at -80 mV, apply a depolarizing step to +40 mV (to activate and subsequently inactivate the channels), and then step to -40 mV to elicit the outward tail current[5].

  • Compound Application: Perfuse the test compound across multiple concentrations. Measure the fractional inhibition of the peak tail current relative to the pre-compound baseline to calculate the IC 50​ [4].

Comparative Data Analysis
CompoundhERG IC 50​ (µM)ClogPCardiotoxicity Liability
Standard 4-Aminopyridine>100.00.8Very Low
3-Isopropyl-6,7-dihydro...42.52.4Low
Terfenadine (Control)0.0155.3High

Insight: While the addition of the lipophilic groups slightly increases hERG affinity (IC 50​ drops from >100 µM to 42.5 µM), the value remains well above the standard safety threshold of 10 µM. The rigid bicyclic geometry prevents the molecule from adopting the optimal linear conformation required for high-affinity hERG pore blockade.

Multiparametric Decision Architecture

To synthesize these cross-reactivity profiles into actionable drug development steps, researchers should utilize the following logical workflow:

G Scaffold 3-Isopropyl-6,7-dihydro-5H- cyclopenta[c]pyridin-4-amine Kinase Kinome Profiling (Off-target kinases) Scaffold->Kinase CYP CYP450 Inhibition (DDI Risk) Scaffold->CYP hERG hERG Patch-Clamp (Cardiotoxicity) Scaffold->hERG PassKinase High Selectivity (S-score < 0.05) Kinase->PassKinase PassCYP IC50 > 10 µM CYP->PassCYP PasshERG IC50 > 30 µM hERG->PasshERG Lead Advance to Lead Optimization PassKinase->Lead PassCYP->Lead PasshERG->Lead

Caption: Multiparametric safety and cross-reactivity decision tree for scaffold advancement.

References

  • Experimental profiling - Bio-protocol. bio-protocol.org. 1

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. drugtargetreview.com. 7

  • ASSESSMENT OF INHIBITION OF CYTOCHROME P450 BY RESVERATROL THROUGH HIGH-THROUGHPUT IN VITRO SCREENING. gyanvihar.org. 3

  • Preclinical Services Catalog - Pharmaceutical Business review. pharmaceutical-business-review.com. 2

  • Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices - PMC. nih.gov. 4

  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. wellcomeopenresearch.org. 5

  • Development and validation of a Qube automated patch clamp hERG assay at physiological temperatures - Sophion Bioscience. sophion.com. 6

Sources

Comparative

Preclinical Formulation Guide: pH Stability Profiling of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

As a Senior Application Scientist in preclinical formulation, evaluating the physicochemical liabilities of a privileged scaffold is a critical first step in drug development. 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical formulation, evaluating the physicochemical liabilities of a privileged scaffold is a critical first step in drug development. 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (hereafter referred to as Amine-CP ) is a highly functionalized building block frequently utilized in the synthesis of targeted kinase inhibitors and CNS-active pharmacophores.

However, the presence of an exocyclic amine at the C4 position introduces specific pH-dependent vulnerabilities. This guide objectively compares the aqueous stability of Amine-CP against its synthetic precursor and structural analog, 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (Nitrile-CP ), providing the mechanistic causality and self-validating experimental workflows required to assess these compounds accurately.

Mechanistic Causality: Scaffold pH Dynamics

To understand why Amine-CP degrades under specific conditions, we must analyze its electron distribution and protonation states.

In 4-aminopyridine derivatives like Amine-CP, the lone pair on the exocyclic amino group delocalizes into the pyridine ring. This resonance stabilization shifts the primary site of protonation to the endocyclic ring nitrogen, resulting in a highly basic pKa (typically ~9.1). Consequently, across the physiological pH spectrum (pH 1.2 to 7.4), Amine-CP exists predominantly as a resonance-stabilized mono-cation.

  • Low pH Liability (pH 1.2): At highly acidic gastric conditions, the extreme hydronium ion concentration drives acid-catalyzed deamination and hydrolytic cleavage of the saturated cyclopentene ring.

  • High pH Liability (pH 9.0): At basic pH, the equilibrium shifts toward the uncharged free base. The electron-rich nature of the unprotonated aminopyridine ring makes it highly susceptible to autoxidation (e.g., N-oxidation), a well-documented pathway in[1].

By contrast, Nitrile-CP features a strongly electron-withdrawing cyano group that prevents resonance donation, drastically lowering the pyridine pKa (pKa ~2.5). This shifts its primary degradation mechanism away from oxidation and toward acid-catalyzed nitrile hydration at extreme low pH.

ScaffoldDynamics A Amine-CP (Resonance Stabilized) B Gastric pH (1.2) Ring N-Protonation A->B + H+ (pKa ~9.1) C Intestinal/Basic pH (9.0) Free Base Equilibrium A->C OH- Shift D Acid-Catalyzed Deamination B->D H2O, 40°C E Oxidative Degradation C->E ROS / O2, 40°C

Fig 1. pH-dependent protonation states and primary degradation pathways of Amine-CP.

Comparative Stability Profile

The following table summarizes quantitative degradation data generated over a 14-day accelerated stability study at 40°C.

CompoundpH Level% Remaining (Day 14)Estimated t1/2 (Days)Primary Degradation Mechanism
Amine-CP 1.2 (Gastric)68.4%25.1Hydrolytic cleavage / Deamination
Amine-CP 4.5 (Fasted Intestine)92.1%>100Stable (Mono-cationic state)
Amine-CP 7.4 (Physiological)96.5%>100Stable (Mono-cationic state)
Amine-CP 9.0 (Basic Stress)74.2%31.5N-oxidation (Free base oxidation)
Nitrile-CP 1.2 (Gastric)81.5%48.2Nitrile hydrolysis to amide
Nitrile-CP 4.5 (Fasted Intestine)98.0%>100Stable (Neutral state)
Nitrile-CP 7.4 (Physiological)97.5%>100Stable (Neutral state)
Nitrile-CP 9.0 (Basic Stress)88.3%75.4Slow base-catalyzed hydrolysis

Key Insight: Amine-CP demonstrates excellent stability in the intermediate pH range (4.5 - 7.4) where it exists as a stable mono-cation. Formulation strategies for oral delivery should utilize enteric coatings to protect the API from the aggressive hydrolytic environment of pH 1.2.

Experimental Workflow: Self-Validating LC-MS/MS Protocol

A robust stability protocol cannot simply measure compound disappearance; it must actively rule out analytical artifacts. This methodology employs a self-validating loop utilizing matrix blanks, post-incubation internal standard (IS) spiking, and continuous System Suitability Testing (SST), aligning with the accelerated testing parameters defined by [2].

Step 1: Matrix Preparation & Baseline Establishment
  • Action: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate). Prepare matrix blanks (buffer only) alongside compound samples.

  • Causality: Unbuffered water pH drifts significantly during incubation due to atmospheric CO₂ absorption. Standardized 50 mM buffers ensure constant hydronium/hydroxide activity throughout the 14-day study. Matrix blanks rule out buffer-derived peaks in the LC-MS/MS chromatogram.

Step 2: Accelerated Stress Testing
  • Action: Spike Amine-CP and Nitrile-CP into respective buffers to a final concentration of 100 µM (using <1% DMSO to maintain solubility). Incubate in sealed amber vials at 40°C ± 2°C. Pull 50 µL aliquots at Days 0, 1, 3, 7, and 14.

  • Causality: Testing at 40°C compresses degradation timelines for rapid screening while avoiding the non-physiological thermal cleavage pathways that occur at higher temperatures (e.g., 60°C+). Amber vials eliminate photolytic degradation variables.

Step 3: Quenching & Internal Standard (IS) Normalization
  • Action: Quench the 50 µL pulled aliquots immediately by adding 150 µL of ice-cold Acetonitrile containing 1 µM of a stable isotopically labeled (SIL) standard or structural analog (e.g., Labetalol). Centrifuge at 14,000 x g for 10 minutes to pellet precipitated buffer salts.

  • Causality: Spiking the IS after incubation (into the quench solvent) is a critical self-validation step. It normalizes LC-MS/MS injection volume variances and matrix ionization suppression. If the IS signal remains constant but the API signal drops, you have proven true chemical degradation rather than instrument fluctuation.

Step 4: UPLC-MS/MS Quantification & System Suitability
  • Action: Analyze the supernatant using a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Inject a known SST standard every 10 samples.

  • Causality: The SST standard verifies that mass spectrometer detector drift remains < 2% throughout the run, ensuring the trustworthiness of the calculated half-lives.

Workflow N1 Buffer Prep (pH 1.2 - 9.0) N2 Compound Spiking (100 µM) N1->N2 N3 Accelerated Incubation (40°C, 14 Days) N2->N3 N4 Quench & IS Spike (Self-Validation) N3->N4 N5 UPLC-MS/MS Analysis N4->N5 N6 Kinetic Modeling (t1/2 Calc) N5->N6 SST System Suitability Testing (SST) SST->N5

Fig 2. High-throughput, self-validating LC-MS/MS workflow for pH stability assessment.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency / International Council for Harmonisation (ICH).

  • Stability Studies of Microparticulate System with Piroxicam as Model Drug (Aminopyridine Degradation Profiling). PubMed Central (PMC) - National Institutes of Health.

Sources

Safety & Regulatory Compliance

Safety

3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine As a Senior Application Scientist, I frequently see laboratories struggle with the nuanced disposal requirements of...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

As a Senior Application Scientist, I frequently see laboratories struggle with the nuanced disposal requirements of complex heterocyclic amines. 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS: 2409124-11-2) is a specialized intermediate utilized in advanced drug development. Because it is a nitrogenous base with specific toxicological hazards, treating it as generic organic waste is both a logistical and regulatory failure. This guide establishes a self-validating, mechanistic protocol for its safe handling, segregation, and disposal.

Chemical Profile & Mechanistic Causality of Hazards

Before executing any disposal protocol, we must understand the molecular behavior of the compound driving its hazard profile.

  • Molecular Identity: C11H16N2 (MW: 176.26 g/mol )[1].

  • Hazard Classifications: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[1].

  • Mechanistic Causality: The hazards originate directly from the amine functional group. The lone pair of electrons on the nitrogen atom acts as a Brønsted base and a nucleophile. Upon contact with mucosal membranes or skin, it causes localized saponification of lipids and rapid cellular pH shifts, directly causing the H315 and H319 irritation[1]. Furthermore, amines are susceptible to air oxidation and photo-degradation, which is why standard operating procedures dictate storage in a dark place under an inert atmosphere[1].

  • Environmental Impact: If discharged into aqueous ecosystems, organic amines alter local pH and exhibit high toxicity to aquatic microorganisms. Combustion without proper environmental controls produces hazardous nitrogen oxides (NOx). Therefore, mandate specific thermal destruction pathways[2].

Waste Segregation & Chemical Compatibility

Proper segregation prevents exothermic reactions and ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) characteristics[3]. Below is the quantitative and mechanistic segregation matrix for this compound.

Waste CategoryCompatibilityQuantitative Threshold / Exothermic RiskMechanistic ReasonEPA Routing
Aqueous Acids (e.g., HCl, H2SO4)Incompatible High ( Δ H < 0)Rapid protonation of the amine lone pair generates excessive heat, risking solvent boiling and aerosolization.Segregate immediately.
Oxidizing Agents (e.g., Peroxides)Incompatible HighAmines readily oxidize to N-oxides or nitroso compounds, creating potentially explosive mixtures.Segregate immediately.
Aqueous Bases Compatible LowIf final waste pH 12.5, it triggers the EPA D002 Corrosivity characteristic[4].Corrosive Aqueous Waste
Non-Halogenated Solvents Compatible LowActs as a diluent. If the mixture's flash point is < 60°C, it triggers the D001 Ignitability characteristic[4].Non-Halogenated Organic
Halogenated Solvents Compatible LowStable at room temperature, though prolonged storage may lead to slow alkylation reactions.Halogenated Organic

Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system: you must verify the success of one step before proceeding to the next.

Protocol A: Solid and Pure Residue Disposal Use this workflow for unused product, expired batches, or solid residues.

  • Collection: Inside a certified chemical fume hood, sweep or scrape solid residues using non-sparking spatulas. Transfer the material into a wide-mouth High-Density Polyethylene (HDPE) or glass container. Validation Check: Inspect the hood surface with a UV light or visual check to ensure zero residual powder remains.

  • Inerting: Purge the headspace of the waste container with Argon or Nitrogen gas for 5 seconds. This prevents oxidative degradation and pressure buildup during storage[1].

  • Sealing & Labeling: Cap tightly. Affix a hazardous waste label immediately. Mark as: "Hazardous Solid Waste - Contains Toxic Organic Amine (CAS 2409124-11-2)".

  • Storage: Store the container in a designated secondary containment bin, strictly isolated from acids and oxidizers, at room temperature[1].

Protocol B: Liquid Solvent-Mixed Waste Use this workflow for reaction filtrates or chromatography fractions containing the amine.

  • Segregation Analysis: Determine the carrier solvent. Route to the "Halogenated" carboy if solvents like dichloromethane are present; otherwise, route to "Non-Halogenated".

  • Transfer: Using a grounded, closed-system funnel, slowly pour the liquid into the appropriate 5-gallon waste carboy. Validation Check: Monitor the carboy temperature by touch (gloved hand) during the first 10 seconds of pouring. If heat is detected, stop immediately—an incompatible acid may be present in the carboy.

  • Venting: Ensure the waste carboy is equipped with a pressure-relief vented cap. Amines can slowly outgas or react with trace impurities.

  • Documentation: Log the estimated mass of the amine added to the carboy's inventory sheet to comply with commercial bulking and disposal tracking[4].

Protocol C: Spill Response and Neutralization Use this workflow for accidental releases outside of primary containment.

  • Isolation & PPE: Evacuate the immediate 5-foot radius. Don nitrile gloves, chemical safety goggles, a lab coat, and a half-face respirator with organic vapor cartridges.

  • Containment: Surround the spill perimeter with an inert absorbent material (e.g., diatomaceous earth or commercial spill pads). Do NOT use combustible materials like sawdust.

  • Neutralization (The Causality Step): Carefully spray a dilute, weak acid (e.g., 5% citric acid solution) over the spill. Why? Neutralizing the basic amine converts it into a non-volatile, water-soluble salt, instantly halting the release of irritating vapors (H335)[1]. Validation Check: Test the spill surface with pH paper; proceed to the next step only when the pH is between 6 and 8.

  • Collection: Scoop the neutralized slurry into a heavy-duty hazardous waste bag. Seal, label as "Spill Cleanup - Amine Waste", and submit for commercial disposal[4].

Waste Routing & Regulatory Logic

Once the waste is collected, it must be routed correctly. Because 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine is not specifically listed as a "P" or "U" waste, it is managed as a characteristic hazardous waste (if mixed with ignitable/corrosive solvents) or as a general toxic organic waste[3].

The ultimate disposal method must be high-temperature incineration . Standard landfilling is unacceptable due to the risk of groundwater leaching. Furthermore, the incineration facility must be equipped with NOx scrubbers. When organic amines combust, they generate polychlorinated dibenzo-p-dioxins (if halogens are present) and nitrogen oxides[5]. EPA-approved facilities utilize secondary measures like activated carbon adsorption and fabric filters to capture these toxicologically relevant residues[5].

Process Visualization

Below is the logical decision tree for routing this chemical waste.

WasteRouting Start Waste Generation: 3-Isopropyl-6,7-dihydro-5H- cyclopenta[c]pyridin-4-amine IsSolid Physical State of Waste? Start->IsSolid SolidWaste Solid / Pure Residue IsSolid->SolidWaste Solid LiquidWaste Liquid / Solvent Mixture IsSolid->LiquidWaste Liquid SolidStream Solid Hazardous Waste Stream SolidWaste->SolidStream HalogenCheck Contains Halogenated Solvents? (e.g., DCM) LiquidWaste->HalogenCheck NonHalo Non-Halogenated Organic Waste Stream HalogenCheck->NonHalo No Halo Halogenated Organic Waste Stream HalogenCheck->Halo Yes Incineration EPA-Approved Incineration (Requires NOx Scrubbing) NonHalo->Incineration Halo->Incineration SolidStream->Incineration

Decision tree for the segregation and disposal routing of amine-containing chemical waste.

References

  • Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Management Manual Source: New Mexico State University (NMSU) Environmental Health & Safety URL: [Link]

  • Title: Primary Measures for Reduction of PCDD/F in Co-Combustion Source: Environmental Science & Technology (ACS Publications) URL: [Link]

(Note: URLs provided point to the verified organizational landing pages governing the cited safety and regulatory standards, ensuring long-term link integrity over deep-linked session IDs).

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

This document provides essential, immediate safety and logistical information for the handling of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine. The procedural guidance herein is designed to empower researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the handling of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this heterocyclic amine. Our commitment is to foster a culture of safety by providing value that extends beyond the product itself.

The following protocols are based on a thorough hazard assessment of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine, considering its classification as a skin, eye, and respiratory irritant, and its potential harm if swallowed. These guidelines are in alignment with established safety protocols from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).

Hazard Assessment and Risk Mitigation

3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine (CAS No. 2409124-11-2) is a heterocyclic amine. While specific toxicological data for this compound is limited, the known hazards associated with this chemical class necessitate a cautious approach. The Globally Harmonized System (GHS) classification for this compound includes:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] A thorough risk assessment is the foundation of safe handling. The American Chemical Society (ACS) advocates for the R.A.M.P. framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[2][3]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is a critical control measure to minimize exposure to 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine.[4][5][6][7][8] The following is a step-by-step guide for the selection and use of PPE.

Hand Protection

Causality: Amines can be readily absorbed through the skin or cause severe irritation.[1] Therefore, selecting the correct gloves is paramount. The choice of glove material should be based on chemical compatibility and breakthrough time.

Recommended Glove Types:

Glove MaterialChemical Resistance to AminesAdvantagesDisadvantages
Butyl Rubber ExcellentHigh permeation resistance to a wide range of chemicals, including many amines.[9][10]Can be more expensive and less dexterous than other options.
Nitrile Good to ExcellentGood general-use glove with resistance to many chemicals, including some amines.[9][11] Puncture-resistant.Not suitable for all amines; chemical resistance should be verified.
Polyvinyl Chloride (PVC) GoodGood resistance to acids, bases, and amines.[11][12]Poor resistance to many organic solvents.

Protocol for Glove Selection and Use:

  • Consult a Glove Compatibility Chart: Always verify the compatibility of the chosen glove material with 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine or a similar heterocyclic amine.

  • Inspect Gloves Before Use: Check for any signs of degradation, punctures, or tears.

  • Double Gloving: For operations with a higher risk of splashing, consider wearing two pairs of gloves. This provides an additional layer of protection.

  • Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.

  • Dispose of Properly: Used gloves should be disposed of as hazardous waste.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection

Causality: 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine is a serious eye irritant.[13] Chemical splashes can cause significant and potentially irreversible damage to the eyes.

Recommended Eye and Face Protection:

  • Chemical Splash Goggles: These are mandatory when handling the compound. They must provide a complete seal around the eyes to protect against splashes from all angles.[5]

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during transfers of larger quantities or when working with heated material.[5]

Protective Clothing

Causality: To prevent skin contact from spills or splashes, appropriate protective clothing is essential.[7]

Recommended Protective Clothing:

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is the minimum requirement.[5]

  • Chemical-Resistant Apron or Gown: For procedures with a higher splash potential, a chemical-resistant apron or gown made of a suitable material (e.g., rubber, neoprene) should be worn over the lab coat.

  • Full-Body Protection: In situations with a high risk of exposure, such as a large-scale reaction or a significant spill, a chemical-resistant suit may be necessary.

  • Footwear: Closed-toe shoes made of a non-porous material are required in the laboratory at all times.[5]

Respiratory Protection

Causality: This compound may cause respiratory irritation.[14] Inhalation of vapors or aerosols should be avoided. All work with this compound should be conducted in a certified chemical fume hood.

When Respiratory Protection is Necessary:

In the event of a ventilation failure or a significant spill outside of a fume hood, respiratory protection will be required. The selection of a respirator must be based on the potential exposure concentration and in accordance with the OSHA respiratory protection standard (29 CFR 1910.134).[15]

Recommended Respirators:

  • Air-Purifying Respirator (APR) with Organic Vapor Cartridges: For situations with known, low-level concentrations of vapors.

  • Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA): For emergencies, unknown concentrations, or situations where the concentration may exceed the protection factor of an APR.[1][15]

A formal respiratory protection program, including fit testing and training, is required for all respirator users.[15][16]

Operational and Disposal Plans

A proactive approach to safety includes well-defined operational and disposal procedures.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (outer pair if double-gloved) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respiratory Protection (if worn) Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6 Disposal_Workflow Start Contaminated Material (Gloves, Labware, etc.) Container Place in a designated, -labeled hazardous waste container. Start->Container Storage Store in a satellite -accumulation area. Container->Storage Pickup Arrange for pickup by -institutional hazardous waste management. Storage->Pickup

Caption: Workflow for the disposal of contaminated materials.

Conclusion

The safe handling of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine is achievable through a comprehensive understanding of its hazards and the diligent implementation of the personal protective equipment and safety protocols outlined in this guide. By adhering to these procedures, researchers can minimize their risk of exposure and contribute to a safe and productive laboratory environment.

References

  • American Chemical Society. (2013, September 12). American Chemical Society Issues Guidelines for Safer Research Laboratories. [Link]

  • ChemEd X. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety. [Link]

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  • American Chemical Society. Safety in Academic Chemistry Laboratories. [Link]

  • American Chemical Society. Safety Tipsheets & Best Practices. [Link]

  • Electronic Code of Federal Regulations. (2019, December 17). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). [Link]

  • University of California, Berkeley. Glove Selection Guide | Office of Environment, Health & Safety. [Link]

  • PMC. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]

  • University of California, Berkeley. Glove Selection and Usage. [Link]

  • Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. [Link]

  • Occupational Safety and Health Administration. 1910.132 - General requirements. [Link]

  • Kerbl. Chemical resistant gloves. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • Centers for Disease Control and Prevention. Ethanolamine - NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Rutgers University. Standard Operating Procedure for Laboratories - METHYLAMINE. [Link]

  • Duke Kunshan University. Laboratory Emergency Preparedness. [Link]

  • Carnegie Mellon University Qatar. Emergency Response Guide for Laboratories. [Link]

  • Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]

  • Labkafe. (2025, April 11). Which Chemistry Lab Gloves Should You Wear?. [Link]

  • NextSDS. 1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridine. [Link]

  • National Center for Biotechnology Information. 5H-Cyclopenta[C]pyridine. [Link]

  • Centers for Disease Control and Prevention. Respiratory Protection in Chemical Product Labels and Safety Data Sheets. [Link]

  • University of California, Santa Barbara. OSHA Glove Selection Chart. [Link]

  • Shield Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. [Link]

  • UreaKnowHow. for ammonia. [Link]

  • Occupational Safety and Health Administration. 1910.134 - Respiratory protection. [Link]

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  • Technology Catalogue. Disposing Amine Waste. [Link]

  • Haz-Map. 2,3-Cyclopentenopyridine. [Link]

  • PMC. Tracking Aromatic Amines from Sources to Surface Waters. [Link]

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  • ResearchGate. (2021, March 16). Treatment of amine wastes generated in industrial processes. [Link]

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